Z-Tyr-Otbu H2O
Description
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Properties
IUPAC Name |
tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5.H2O/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16;/h4-12,18,23H,13-14H2,1-3H3,(H,22,25);1H2/t18-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOCNHOHUOPWHZ-FERBBOLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Z-L-Tyrosine tert-butyl ester hydrate
Strategic Utilization in Orthogonal Peptide Synthesis and Side-Chain Modification
Executive Summary
Z-L-Tyrosine tert-butyl ester hydrate (CAS 16881-33-7) represents a critical intermediate in advanced organic synthesis, specifically designed for orthogonal protection strategies . Unlike fully protected amino acids used in standard Solid-Phase Peptide Synthesis (SPPS), this molecule features a unique protection pattern: the N-terminus is masked by a Benzyloxycarbonyl (Z or Cbz) group, and the C-terminus is protected as a tert-butyl (tBu) ester. Crucially, the phenolic hydroxyl group of the Tyrosine side chain remains free.[1]
This "semi-protected" architecture makes it an indispensable scaffold for post-translational modification mimetics . It allows researchers to selectively modify the tyrosine side chain (e.g., phosphorylation, glycosylation, or etherification) without interference from the backbone amine or carboxyl groups. Furthermore, the Z and tBu groups possess distinct lability profiles, enabling divergent synthetic pathways.
Chemical Profile & Physical Properties[2][3][4][5][6][7]
The following data aggregates validated physicochemical parameters essential for handling and stoichiometry calculations.
| Parameter | Specification |
| Chemical Name | Z-L-Tyrosine tert-butyl ester hydrate |
| Synonyms | N-Cbz-L-Tyrosine tert-butyl ester; Z-Tyr-OtBu[1]·H₂O |
| CAS Number | 16881-33-7 |
| Molecular Formula | |
| Molecular Weight | 389.44 g/mol (Hydrate) |
| Appearance | White to off-white crystalline powder |
| Melting Point | 75 – 89 °C |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH, DMF); Insoluble in water |
| Optical Rotation | |
| Purity Standard | |
| Storage | 0–8 °C (Refrigerate); Hygroscopic |
Note on Hydrate Form: The presence of water (hydrate) must be accounted for during precise stoichiometric coupling. Drying over
Mechanistic Insight: The Orthogonal Strategy
The core value of Z-L-Tyr-OtBu lies in the orthogonality of its protecting groups. In complex synthesis, "orthogonality" refers to the ability to remove one protecting group without affecting others.
Protection Logic
-
N-Terminal Z Group (Benzyloxycarbonyl): Stable to mild and moderate acids (e.g., TFA). Removed by catalytic hydrogenolysis (
) or strong acids (HBr/AcOH). -
C-Terminal tBu Group (tert-Butyl ester): Stable to hydrogenolysis and bases. Removed by moderate acids (e.g., Trifluoroacetic acid - TFA).[1]
-
Side Chain (Phenolic -OH): Unprotected. Available for chemoselective functionalization.
This setup allows for three distinct synthetic workflows from a single precursor, visualized below.
Strategic Pathways Diagram
Figure 1: Divergent synthetic pathways enabled by the orthogonal protection of Z-L-Tyrosine tert-butyl ester.[2]
Experimental Protocols
The following protocols are designed for high-fidelity deprotection and modification. These are generalized standard operating procedures (SOPs) derived from established peptide chemistry principles.
Protocol A: Selective Removal of tert-Butyl Ester (Acidolysis)
Objective: To generate Z-Tyr-OH (Free Carboxylic Acid) while retaining the N-terminal Z group.
-
Preparation: Dissolve Z-L-Tyr-OtBu (1.0 eq) in Dichloromethane (DCM) to a concentration of 0.1 M.
-
Reagent Addition: Add Trifluoroacetic acid (TFA) to achieve a final ratio of 1:1 (v/v) TFA:DCM. Note: Scavengers (e.g., TIPS) are generally not required as the tert-butyl cation is volatile, but 2% water can accelerate hydrolysis.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material).
-
Work-up: Evaporate solvents under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The residue is Z-L-Tyrosine, ready for coupling to a resin or amine.
Protocol B: Selective Removal of Z Group (Hydrogenolysis)
Objective: To generate H-Tyr-OtBu (Free Amine) while retaining the C-terminal tBu ester.
-
Preparation: Dissolve Z-L-Tyr-OtBu (1.0 eq) in Methanol (MeOH) or Ethanol.
-
Catalyst: Add 10% Pd/C catalyst (10 wt% of substrate mass) under an inert atmosphere (Nitrogen).
-
Hydrogenation: Purge the vessel with Hydrogen gas (
). Stir vigorously under a hydrogen balloon (1 atm) or mild pressure (30 psi) for 2–4 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Pd/C is pyrophoric; keep wet.
-
Work-up: Concentrate the filtrate under vacuum.
-
Result: H-L-Tyrosine tert-butyl ester, ready for N-terminal coupling.
Protocol C: Side-Chain O-Alkylation (Example: Synthesis of O-Benzyl-Tyrosine)
Objective: To modify the phenolic hydroxyl group.
-
Solvation: Dissolve Z-L-Tyr-OtBu (1.0 eq) in anhydrous DMF.
-
Base Activation: Add Cesium Carbonate (
, 1.5 eq) or Potassium Carbonate ( ). Stir for 15 minutes to generate the phenoxide anion. -
Alkylation: Add Benzyl Bromide (BnBr, 1.1 eq) dropwise.
-
Reaction: Stir at room temperature for 4–12 hours.
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over
. -
Significance: This yields Z-Tyr(Bzl)-OtBu, a fully protected tyrosine derivative often used to introduce stable side-chain modifications.
Quality Control & Troubleshooting
When sourcing or synthesizing CAS 16881-33-7, specific impurities can affect downstream success.
| Issue | Probable Cause | Remediation |
| Low Melting Point (<75°C) | Residual Solvent or Moisture | Dry under high vacuum at 40°C for 24h. |
| Incomplete Solubility in DCM | Hydrate form aggregation | Add a small amount of MeOH or sonicate to break crystal lattice. |
| Unexpected N-Deprotection | Contamination with strong acid | Ensure glassware is free of HBr/HCl traces; Z group is acid-stable only to a point. |
| Free Tyrosine Peak in HPLC | Simultaneous loss of Z and tBu | Avoid high temperatures in acidic media; tBu is thermally sensitive in acid. |
Storage and Handling Safety
-
Storage: Store at 0–8°C. The compound is stable for >2 years if kept dry and refrigerated.
-
Safety: Standard PPE (gloves, goggles). While not classified as acutely toxic, tert-butyl esters can hydrolyze to release isobutylene (flammable gas) under strong acidic stress.
-
Hygroscopicity: As a hydrate, the material attracts moisture. Always equilibrate the container to room temperature before opening to prevent condensation.
References
-
Chem-Impex International. Z-L-Tyrosine tert-butyl ester hydrate Product Monograph. Retrieved from
-
Sigma-Aldrich. L-Tyrosine tert-butyl ester Properties and Safety Data. Retrieved from
-
PubChem. Fmoc-L-Tyr(tBu)-OH and Related Tyrosine Esters. National Library of Medicine. Retrieved from
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Z/tBu orthogonality).
-
BenchChem. Application Notes for Tyrosine Protection Strategies. Retrieved from
Sources
Molecular weight and formula of Z-Tyr-Otbu monohydrate
Orthogonal Protection Strategies in Advanced Peptide Synthesis
Executive Summary & Structural Disambiguation
Target Compound: Z-Tyr-OtBu Monohydrate Systematic Name: N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester monohydrate
In the landscape of complex peptide synthesis, precise nomenclature is critical. The notation Z-Tyr-OtBu refers to the C-terminal ester derivative. This molecule possesses a protected N-terminus (Z/Cbz) and a protected C-terminus (tert-butyl ester), leaving the phenolic side chain of Tyrosine free.
Crucial Distinction:
-
Z-Tyr-OtBu (Subject of this guide): C-terminal protection. Used when the phenol group requires derivatization (e.g., phosphorylation, glycosylation) or as a C-terminal block in convergent synthesis.
-
Z-Tyr(tBu)-OH: Side-chain protection.[1] Used when the carboxyl group is activated for coupling.
Physicochemical Identity
The monohydrate form is the thermodynamically stable crystalline lattice often supplied to ensure stoichiometry accuracy during weighing.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Formula (Monohydrate) | C₂₁H₂₇NO₆ |
| Chemical Formula (Anhydrous) | C₂₁H₂₅NO₅ |
| Molecular Weight (Monohydrate) | 389.45 g/mol |
| Molecular Weight (Anhydrous) | 371.43 g/mol |
| CAS Number (Anhydrous) | 16881-33-7 |
| CAS Number (Monohydrate) | 350819-37-3 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Purity Standard | ≥ 98.0% (HPLC) |
Structural Visualization & Orthogonality
The utility of Z-Tyr-OtBu lies in its orthogonal protection scheme . The Z group (removable by hydrogenolysis) and the OtBu group (removable by acid) allow for selective deprotection of either the N- or C-terminus without disturbing the other, or the modification of the free phenol.
Figure 1: The Z-group protects the amine, and the OtBu protects the carboxyl, leaving the phenol available for site-specific modification.
Synthetic Utility & Mechanism
The primary application of Z-Tyr-OtBu is in the synthesis of modified tyrosine derivatives, such as O-phosphotyrosine or O-sulfotyrosine , or in the preparation of "Head-to-Tail" cyclic peptides where the side chain must remain free until a specific cyclization step.
Why Z-Tyr-OtBu?
-
Free Phenol Access: Unlike Fmoc-Tyr(tBu)-OH, the phenol here is unprotected. This allows researchers to attach bulky post-translational modification (PTM) mimetics directly to the tyrosine ring.
-
Orthogonality:
-
Z (Benzyloxycarbonyl): Stable to TFA. Removed by catalytic hydrogenation (H₂/Pd) or strong acids (HBr/AcOH).
-
OtBu (tert-butyl ester): Stable to hydrogenation (mostly) and basic conditions. Removed by TFA.[2][3]
-
Result: You can remove the C-terminal ester to couple the next amino acid (using TFA) while keeping the N-term protected, OR remove the N-term (using H₂) to couple to the N-terminus, all while the phenol can be modified.
-
Experimental Protocols
Protocol A: Selective C-Terminal Deprotection (Removal of OtBu)
Objective: To convert Z-Tyr-OtBu into Z-Tyr-OH (or modified Z-Tyr(X)-OH) for subsequent coupling.
-
Dissolution: Dissolve 1.0 mmol of Z-Tyr-OtBu in 5 mL of Dichloromethane (DCM).
-
Acidolysis: Add 5 mL of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Note: The scavengers (TIS/Water) are critical to prevent tert-butyl cations from alkylating the free phenol ring (a common side reaction known as "alkylation of the aromatic ring").
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC or HPLC.
-
Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.
-
Precipitation: Triturate the residue with cold diethyl ether to precipitate the free acid product.
Protocol B: Selective N-Terminal Deprotection (Removal of Z)
Objective: To expose the amine (H-Tyr-OtBu) for N-terminal extension.
-
Solvent System: Dissolve compound in Methanol (MeOH) or Ethanol.
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
-
Hydrogenation: Sparge with H₂ gas (balloon pressure is usually sufficient) for 2–4 hours.
-
Caution: Ensure the phenol modification (if performed) is stable to hydrogenation. Benzyl ethers on the phenol will be cleaved; Phosphates are generally stable.
-
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Isolation: Concentrate the filtrate to obtain H-Tyr-OtBu.
Quality Control & Validation
To ensure the integrity of Z-Tyr-OtBu monohydrate, the following parameters must be verified upon receipt or synthesis.
Table 2: Analytical Checkpoints
| Test | Method | Acceptance Criteria |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic t-butyl singlet (~1.3 ppm), Z-group aromatics (7.3 ppm), Tyrosine aromatics (AA'BB' system). |
| Water Content | Karl Fischer (KF) | 4.0% – 5.0% (Theoretical for monohydrate is 4.6%). |
| Purity | HPLC (C18 Column) | Single peak > 98%; no free Tyrosine or Z-Tyr-OH. |
| Optical Rotation | Polarimetry | [α]₂₀/D specific to lot (typically negative in MeOH). |
References
-
Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
BOC Sciences. (2024). Z-Tyr-OtBu Product Specifications and CAS Data.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455-2504.
-
ChemicalBook. (2024). Z-Tyr-OtBu Monohydrate Properties and Safety.
Sources
Technical Guide: Solubility Profile & Handling of Z-Tyr-OtBu
This technical guide details the solubility profile, handling, and experimental workflows for Z-Tyr-OtBu (N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester), specifically addressing the critical interplay between the compound's hydrate form and organic solvent systems.[1]
Executive Summary & Chemical Identity
Z-Tyr-OtBu is a semi-protected amino acid derivative widely used in solution-phase peptide synthesis.[1] It features an orthogonal protection scheme: the N-terminus is protected by the acid-stable Benzyloxycarbonyl (Z or Cbz) group, and the C-terminus is protected by the acid-labile tert-butyl (OtBu) ester.[1]
Critically, the commercial supply of this compound typically exists as a monohydrate (Z-Tyr-OtBu[1] · H₂O). Understanding the behavior of this structural water within organic solvents is essential for accurate stoichiometry and reaction stability.[1]
| Property | Details |
| Chemical Name | N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester |
| CAS Number | 16881-33-7 (Monohydrate) / 5545-54-0 (Anhydrous) |
| Formula | |
| Molecular Weight | 371.43 g/mol (Anhydrous) / ~389.45 g/mol (Monohydrate) |
| Functional Groups | Carbamate (Z), Phenol (Tyr side chain), Ester (OtBu) |
Solubility Profile in Organic Solvents[4][6][10]
The solubility of Z-Tyr-OtBu is governed by its lipophilic protecting groups (Z and OtBu), which dominate the polar character of the tyrosine backbone.[1]
Quantitative Solubility Matrix
The following data synthesizes empirical observations for the monohydrate form.
| Solvent System | Solubility Rating | Saturation Limit (Approx.) | Mechanistic Insight |
| DMSO | Excellent | > 200 mg/mL (500 mM) | Dipolar aprotic nature disrupts intermolecular H-bonding of the phenolic OH.[1] |
| DMF | Excellent | > 150 mg/mL | Preferred solvent for coupling reactions; fully solubilizes the hydrate. |
| DCM (CH₂Cl₂) | High | ~100 mg/mL | Solubilizes the lipophilic Z/OtBu domains effectively. Standard for synthesis. |
| Ethyl Acetate | High | ~80 mg/mL | Excellent for liquid-liquid extraction (workup).[1] |
| Methanol/Ethanol | Moderate-High | ~50 mg/mL | Proticity aids phenolic OH solvation, but less effective for the hydrophobic core than DCM.[1] |
| Water | Insoluble | < 0.1 mg/mL | Hydrophobic protecting groups prevent aqueous solvation. |
| Hexanes | Low | < 1 mg/mL | Too non-polar to overcome the dipole of the amide/ester bonds. |
The "H₂O Solubility" Paradox
The query "H₂O solubility in organic solvents" regarding this compound refers to the solubility of the hydrate complex .[1]
-
Observation: When Z-Tyr-OtBu · H₂O is dissolved in dry organic solvents (e.g., anhydrous DCM), the crystal lattice breaks, releasing the water molecule into the bulk solvent.[1]
-
Impact: A 100 mM solution of Z-Tyr-OtBu · H₂O in anhydrous DCM will result in a DCM solution containing 100 mM water .[1]
-
Risk: This released water is sufficient to hydrolyze sensitive active esters (e.g., NHS esters) or quench highly reactive coupling agents (e.g., acid chlorides) if not removed.[1]
Technical Deep Dive: Handling the Hydrate
Drying Protocol (Azeotropic Distillation)
For water-sensitive reactions (e.g., Steglich esterification), the structural water must be removed after dissolution but before reagent addition.[1]
Protocol:
-
Dissolve Z-Tyr-OtBu[1] · H₂O in a minimal volume of DCM .
-
Add an equal volume of Toluene .
-
Evaporate on a rotary evaporator at 40°C. The Toluene/Water azeotrope will carry off the moisture.[1]
-
Repeat 2-3 times.
-
Re-dissolve the resulting anhydrous foam in the reaction solvent.[1]
Partition Coefficients & Workup Strategy
Because Z-Tyr-OtBu is highly soluble in Ethyl Acetate (EtOAc) and insoluble in water, it allows for a highly efficient purification via liquid-liquid extraction.[1]
-
Acidic Wash (0.5 M KHSO₄): The compound remains in the organic phase.[1] This wash removes unreacted amines or basic impurities.[1]
-
Basic Wash (5% NaHCO₃): The compound remains in the organic phase.[1]
-
Note: The phenolic pKa is ~10.[1][2] Weak bases like bicarbonate will not deprotonate the phenol significantly, preventing loss to the aqueous phase.[1] However, strong bases (NaOH, pH > 12) will deprotonate the phenol, forming a phenolate salt that may partition into water or form an emulsion.[1] Avoid pH > 11.
-
Visualizing the Chemical Workflow
The following diagram illustrates the structural logic and the extraction workflow, highlighting the phase behavior of Z-Tyr-OtBu.
Caption: Workflow depicting the dissolution of the hydrate, removal of water via azeotrope, and the phase-separation logic during extraction.
Experimental Protocol: Stock Solution & Workup
Protocol A: Preparation of 100 mM Stock in DMSO
Use this for biological assays or reactions requiring high concentration.
-
Calculate Mass: For 10 mL of 100 mM solution:
(Note: Using MW of monohydrate ensures accurate molarity). -
Weighing: Weigh 389 mg of Z-Tyr-OtBu · H₂O into a glass vial.
-
Solvation: Add 5 mL of high-grade DMSO. Vortex for 30 seconds.[1] The powder should dissolve rapidly.[1]
-
Adjustment: Bring volume to 10 mL with DMSO.
-
Storage: Aliquot and store at -20°C. Stable for 1 month.
Protocol B: Standard Extraction (Purification)
Use this to recover Z-Tyr-OtBu from a reaction mixture.[1]
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10x volume of the crude residue).[1][3]
-
Wash 1 (Acidic): Wash with 1N HCl or 5% KHSO₄ (2x).
-
Purpose: Removes any unreacted amine starting materials or catalysts (e.g., DMAP).[1]
-
-
Wash 2 (Neutral/Brine): Wash with saturated NaCl (Brine) (1x).
-
Wash 3 (Mild Basic): Wash with saturated NaHCO₃ (2x).
-
Drying: Dry the organic layer over anhydrous
or .[1] -
Isolation: Filter and evaporate solvent under reduced pressure to yield Z-Tyr-OtBu as a white foam/solid.
References
-
MedChemExpress. Z-Tyr-OtBu Product Analysis and Solubility Data. Retrieved from .[1]
-
PubChem. Compound Summary for CID 978520: Z-Tyr(tBu)-OH and related esters. National Library of Medicine.[1][2] Retrieved from .[1]
-
Sigma-Aldrich. L-Tyrosine tert-butyl ester Properties and Handling. Retrieved from .[1]
-
Aapptec. Z-Tyr-OtBu H2O Certificate of Analysis and Hydrate Specification. Catalog #AZY105. Retrieved from .[1]
Sources
Strategic Utilization of Z-Tyr-Otbu in Orthogonal Peptide Synthesis
This is an in-depth technical guide on the uses of Z-Tyr-Otbu in orthogonal peptide synthesis.
Executive Summary
Z-Tyr-Otbu (N-alpha-Benzyloxycarbonyl-L-tyrosine tert-butyl ester) represents a pivotal "orthogonal anchor" in modern solution-phase peptide synthesis and fragment condensation strategies. Its utility stems from the perfect orthogonality between the acid-labile tert-butyl (OtBu) ester and the hydrogenation-labile benzyloxycarbonyl (Z or Cbz) urethane. This guide details the physicochemical properties, orthogonal deprotection logic, and experimental workflows for leveraging Z-Tyr-Otbu to synthesize complex pharmaceutical peptides and protease inhibitors.
Part 1: Chemical Profile & Disambiguation
In the field of peptide chemistry, nomenclature precision is critical. "Z-Tyr-Otbu" formally refers to the C-terminal ester . However, it is frequently confused with the side-chain ether derivative. This guide addresses the Ester as the primary subject, while noting the side-chain variant where relevant.
The Molecule: Z-Tyr-Otbu (Ester)[1]
-
Chemical Name: N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester
-
Structure:
-
Role: C-terminal "Anchor" residue.
-
Key Feature: The phenolic hydroxyl group is unprotected , allowing for selective side-chain modification (e.g., phosphorylation, glycosylation) before chain elongation, or requiring subsequent protection if O-acylation is a risk.
The Variant: Z-Tyr(tBu)-OH (Side-Chain Ether)
-
Chemical Name: N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine
-
CAS Number: 5545-54-0
-
Role: Chain elongation building block.
-
Key Feature: The phenol is protected as a tBu ether, stable to hydrogenolysis but cleaved by TFA.[4]
Physicochemical Properties (Z-Tyr-Otbu)[3][5]
| Property | Value | Significance in Synthesis |
| Molecular Weight | 371.43 g/mol | Low MW facilitates easy purification by crystallization. |
| Solubility | Soluble in EtOAc, DCM, MeOH | Compatible with standard solution-phase coupling solvents. |
| Appearance | White Crystalline Solid | High purity (>98%) essential to prevent termination sequences. |
| Stability | Stable to mild base; Stable to TFA (Z group only); Stable to H2 (tBu group only) | The core of its orthogonal utility. |
Part 2: The Orthogonality Principle
The power of Z-Tyr-Otbu lies in the Two-Dimensional Orthogonality of its protecting groups. Unlike the Fmoc/tBu strategy (Base/Acid), the Z/tBu strategy relies on Hydrogenolysis/Acid , making it indispensable for synthesizing base-sensitive peptides (e.g., those prone to aspartimide formation or racemization).
The Orthogonality Matrix
| Protecting Group | Lability (Removal Condition) | Stability (Survival Condition) | Mechanism |
| Z (N-Terminus) | TFA (Mild Acid) Piperidine (Base) | Catalytic reduction or Acidolytic cleavage | |
| OtBu (C-Terminus) | TFA / DCM (Mild Acid) HCl / Dioxane | Acid-catalyzed elimination (forms isobutylene) |
Strategic Logic
-
Pathway A (Chain Extension): Remove Z with
.[5] The OtBu ester remains intact. The free amine captures the next Z-Amino Acid. -
Pathway B (Carboxyl Activation): Remove OtBu with TFA. The Z group remains intact (mostly). The free acid is ready for coupling to a fragment or resin.
Caption: The bidirectional orthogonality of Z-Tyr-Otbu allows selective deprotection of either the N-terminus or C-terminus.
Part 3: Strategic Applications & Workflows
Solution-Phase Fragment Condensation
In the industrial synthesis of short therapeutic peptides (e.g., Enkephalins, Gonadorelin analogs), Z-Tyr-Otbu serves as the C-terminal starting unit . This avoids the high cost and scale limitations of Solid Phase Peptide Synthesis (SPPS).
Protocol: C-Terminal Elongation (The "C-to-N" Strategy)
-
Starting Material: Dissolve Z-Tyr-Otbu (1.0 eq) in Methanol (MeOH).
-
N-Deprotection (Hydrogenolysis):
-
Add 10% Pd/C catalyst (5-10 wt%).
-
Bubble
gas or stir under balloon for 1-2 hours at RT. -
Monitoring: TLC (disappearance of Z-Tyr-Otbu) or HPLC.
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to obtain H-Tyr-Otbu .
-
-
Coupling (Chain Extension):
-
Dissolve H-Tyr-Otbu and the next amino acid (e.g., Z-Phe-OH ) in DMF/DCM.
-
Add coupling reagents: EDC.HCl / HOBt (1.1 eq) and DIPEA (2.0 eq).
-
Stir at RT for 4-12 hours.
-
Result:Z-Phe-Tyr-Otbu .
-
-
Repeat: Cycle steps 2 and 3 until the sequence is complete.
-
Final Deprotection:
-
Treat the final peptide (e.g., Z-Peptide-Otbu) with TFA/DCM (1:1) to remove the C-terminal tBu.
-
Perform Hydrogenolysis to remove the N-terminal Z.
-
Synthesis of Protected Fragments
Z-Tyr-Otbu is ideal for synthesizing "Head-to-Tail" protected fragments (e.g., Z-AA-AA-Tyr-OH ) for convergent synthesis.
-
Workflow: Synthesize Z-AA-AA-Tyr-Otbu
Selective cleavage of OtBu with TFA Yields Z-AA-AA-Tyr-OH . -
Benefit: The Z-group suppresses racemization during the subsequent fragment coupling of the C-terminal Tyrosine.
Protection of the Phenolic Hydroxyl
Since Z-Tyr-Otbu has a free phenol, it is susceptible to O-acylation during coupling if high-activity reagents (e.g., HATU) are used.
-
Mitigation: Use milder coupling agents (EDC/HOBt) or use Z-Tyr(tBu)-OtBu if O-acylation is observed.
-
Advantage: The free phenol allows for the introduction of post-translational modifications (e.g., O-sulfation) on the tyrosine before removing the backbone protection.
Part 4: Experimental Protocols
Selective Removal of Z Group (Hydrogenolysis)
Objective: Generate H-Tyr-Otbu from Z-Tyr-Otbu without cleaving the tBu ester.
-
Preparation: Dissolve 10 mmol of Z-Tyr-Otbu in 50 mL of MeOH or EtOAc.
-
Catalyst Addition: Under nitrogen flow, carefully add 0.5 g of 10% Pd/C (wet basis recommended to prevent ignition).
-
Hydrogenation: Purge the vessel with
gas. Maintain a slight positive pressure (balloon or 1 atm). Stir vigorously for 2 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Yield: Typically >95%.
-
Purity Check: TLC (Check for free amine with Ninhydrin stain).
-
Selective Removal of tBu Group (Acidolysis)
Objective: Generate Z-Tyr-OH from Z-Tyr-Otbu (or Z-Peptide-Otbu).
-
Cocktail Preparation: Prepare a solution of 50% TFA in DCM (v/v). Add 2.5% TIS (Triisopropylsilane) if the peptide contains cation-sensitive residues (Trp, Met, Tyr).[4]
-
Reaction: Dissolve the protected peptide in the TFA cocktail (10 mL per gram of peptide).
-
Incubation: Stir at Room Temperature for 1-2 hours.
-
Workup: Evaporate TFA under a stream of nitrogen. Precipitate the product by adding cold Diethyl Ether.[4]
-
Purification: Filter the precipitate and wash with cold ether.
Part 5: Troubleshooting & Optimization
Diketopiperazine (DKP) Formation
Risk: When removing the N-terminal Z group from a dipeptide ester (e.g., Z-Pro-Tyr-Otbu
-
Prevention:
-
Avoid storing the dipeptide ester in the free amine form. Proceed immediately to the next coupling.
-
Use bulky esters (OtBu is bulky, which helps reduce DKP compared to OMe, but the risk persists with Proline).
-
tBu Cation Scavenging
Risk: During TFA cleavage of the OtBu group, tert-butyl cations are released.[4] These can alkylate the Tyrosine phenol ring (forming 3-tert-butyl-tyrosine) or Tryptophan indoles.
-
Solution: Always use scavengers.
-
Standard: TFA/TIS/H2O (95:2.5:2.5).[4]
-
High Risk: Add Phenol or DTT to the cocktail.
-
Z-Group Stability in TFA
While Z is generally stable to TFA, partial cleavage can occur during long exposures (>4 hours) or if the TFA contains impurities.
-
Validation: Monitor the reaction by HPLC. If Z-loss is observed, reduce reaction time or switch to 4M HCl in Dioxane for OtBu removal (Z is very stable to HCl/Dioxane).
References
-
BenchChem. (2025).[4][6] The Strategic Role of the Tert-Butyl Ether in Tyrosine Protection: A Technical Guide to Boc-Tyr(tBu)-OH. Link
-
Sigma-Aldrich. (2025). Z-Tyr-OH Product Analysis and CAS 1164-16-5. Link
-
National Institutes of Health (NIH). (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. PMC. Link
-
ChemicalBook. (2025). Z-TYR(TBU)-OH Chemical Properties and Suppliers. Link
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz).[5][7][8] Link
-
Google Patents. (2015). US9045524B2 - Selective caspase inhibitors and uses thereof. Link
Sources
- 1. peptide.com [peptide.com]
- 2. Product List | BIOZOL [biozol.de]
- 3. njpeptide.com [njpeptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. glbiochem.com [glbiochem.com]
A Senior Application Scientist's Guide to Sourcing and Verifying High-Purity Z-Tyr(tBu)-OH for Peptide Synthesis
Abstract
For researchers and professionals in drug development, the chemical fidelity of building blocks used in solid-phase peptide synthesis (SPPS) is paramount. N-α-Carbobenzyloxy-O-tert-butyl-L-tyrosine (Z-Tyr(tBu)-OH), a critical protected amino acid derivative, is no exception. The presence of impurities can lead to the formation of deletion or truncated peptide sequences, introduce neo-antigens in therapeutic peptides, and create significant downstream purification challenges, ultimately compromising yield and biological activity. This technical guide provides an in-depth analysis of the commercial supplier landscape for high-purity Z-Tyr(tBu)-OH, outlines robust, field-proven protocols for in-house quality verification, and explains the scientific rationale behind these critical validation steps.
Introduction: The Role and Criticality of Z-Tyr(tBu)-OH in Peptide Chemistry
N-α-Carbobenzyloxy-O-tert-butyl-L-tyrosine, commonly abbreviated as Z-Tyr(tBu)-OH, is a derivative of the amino acid L-tyrosine. It incorporates two essential protecting groups that make it suitable for controlled, stepwise peptide synthesis:
-
Z (Carbobenzyloxy) Group: This group protects the α-amino functionality, preventing unintended polymerization. It is stable to the conditions used for Fmoc-based synthesis and is typically removed under specific hydrogenolysis conditions.
-
tBu (tert-Butyl) Group: This bulky group protects the phenolic hydroxyl function on the tyrosine side chain. This prevents side reactions such as acylation during peptide coupling steps.[1] The use of side-chain protection is crucial for efficient synthesis, as it prevents the unproductive consumption of activated amino acids and minimizes the formation of complex side products.[1]
Given its role as a fundamental building block, the purity of Z-Tyr(tBu)-OH directly influences the success of a peptide synthesis campaign.[] Low-purity starting materials can lead to failed syntheses, difficult purification processes, and unreliable biological data.[3][4]
The Purity Imperative: Why >99% is the Gold Standard
In peptide synthesis, even seemingly minor impurities in amino acid derivatives can have a cascading negative effect.[4] For a 20-mer peptide, a 99% coupling efficiency at each step results in a theoretical maximum yield of only 82%, with the remaining 18% comprising a complex mixture of deletion sequences. If the starting amino acid purity is compromised, this situation is exacerbated significantly.
Key impurities and their consequences include:
-
Unprotected Tyr-OH: Leads to side-chain acylation and branched peptides.
-
Diastereomers (D-Isomers): Incorporation of the wrong enantiomer can drastically alter the peptide's three-dimensional structure and biological activity.
-
Related Amino Acid Impurities: Can lead to incorrect peptide sequences.
-
Residual Solvents and Reagents: May interfere with coupling reactions or be toxic in biological assays.[5]
Therefore, sourcing Z-Tyr(tBu)-OH with the highest possible purity (>99%, verified by HPLC) is not a matter of preference but a prerequisite for reproducible and successful research.
Commercial Supplier Landscape for High-Purity Z-Tyr(tBu)-OH
Selecting a reliable supplier is the first critical step in ensuring the quality of your starting material. A reputable supplier will provide comprehensive analytical data and demonstrate batch-to-batch consistency. The following table summarizes offerings from several established commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.
| Supplier | Product Name / Synonym | CAS Number | Stated Purity | Key Analytical Data Provided |
| Sigma-Aldrich (Merck) | Z-TYR-OTBU H2O | 16881-33-7 | 97% - 98%[6] | Certificate of Analysis (CoA), Purity by HPLC or TLC is often available.[7] |
| Bachem | Z-Tyr(tBu)-OH | 36546-60-2 | Typically ≥99.0% | HPLC, Mass Spec, NMR, Optical Rotation. Known for high-quality peptide reagents. |
| Iris Biotech GmbH | Z-Tyr(tBu)-OH | 36546-60-2 | High Purity grades available | Detailed specifications and CoAs are typically available upon request. |
| Chem-Impex International | Z-Tyr(tBu)-OH | 36546-60-2 | Various purity grades offered | CoA with HPLC and NMR data is standard for high-purity products. |
| Aapptec | Z-Tyr-OtBu H2O | 16881-33-7 | High Purity | Certificate of Analysis available for lot-specific data.[1][8] |
Note: The product may be sold as the free acid or as a dicyclohexylammonium (DCHA) salt, which can improve stability and handling. Ensure you are purchasing the correct form for your application. The CAS number for the free acid monohydrate is 16881-33-7.[6][8][9]
In-House Quality Verification: A Self-Validating System
Upon receiving a new batch of Z-Tyr(tBu)-OH, it is imperative to perform in-house quality control (QC) to verify the supplier's CoA and ensure the material's integrity has not been compromised during shipping or storage. The following workflow and protocols represent a robust, self-validating system for this purpose.
Caption: Workflow for Sourcing and In-House Verification of Z-Tyr(tBu)-OH.
Protocol 1: Identity Confirmation via ¹H NMR Spectroscopy
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides an unambiguous fingerprint of the molecule's structure. It confirms the presence of all expected chemical groups (Z, tBu, tyrosine backbone) and their correct chemical environment. Any significant deviation from the expected spectrum indicates a structural impurity or the wrong compound entirely.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of Z-Tyr(tBu)-OH and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or DMSO-d₆).
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum.
-
Data Analysis:
-
Confirm Key Peaks: Identify the characteristic signals:
-
~7.3 ppm: Aromatic protons of the Z-group (5H, multiplet).
-
~7.1 and ~6.9 ppm: Aromatic protons of the tyrosine ring (2H each, doublets).
-
~5.1 ppm: Methylene protons of the Z-group (2H, singlet).
-
~4.5 ppm: α-proton of the tyrosine backbone (1H, multiplet).
-
~3.0 ppm: β-protons of the tyrosine backbone (2H, multiplet).
-
~1.3 ppm: tert-Butyl protons (9H, singlet).
-
-
Integration: Ensure the relative integration of these peaks corresponds to the number of protons (e.g., the tBu peak at ~1.3 ppm should integrate to 9 relative to the 5 protons of the Z-group aromatic ring).
-
Impurity Check: Look for unexpected peaks that could indicate residual solvents or synthesis byproducts.
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of peptide synthesis reagents.[10] RP-HPLC separates the target compound from impurities based on hydrophobicity. By measuring the area of the main peak relative to the total area of all peaks, a quantitative purity value can be determined.[10]
Methodology:
-
Sample Preparation: Prepare a stock solution of Z-Tyr(tBu)-OH at 1 mg/mL in a suitable solvent like Acetonitrile (ACN) or a mixture of ACN/Water.
-
Instrumentation & Column:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
-
Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point. This should be optimized to ensure good resolution between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (for the peptide bond) and 254 nm or 280 nm (for the aromatic rings). Purity is typically reported at 220 nm.[3]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Acceptance Criterion: For use in GMP or critical drug discovery projects, a purity of ≥99.0% is required. Any peak representing >0.1% should be scrutinized.
-
Logic of a Self-Validating System
The combination of supplier CoA review, in-house NMR, and in-house HPLC forms a robust, self-validating quality system. This system ensures that the chemical identity and purity of the critical raw material are confirmed before it enters the synthesis workflow, safeguarding the integrity of the final peptide product.
Caption: Relationship between Quality Inputs, Purity, and Project Outcomes.
Conclusion
The quality of the final synthetic peptide is inextricably linked to the purity of its constituent amino acid building blocks. For a critical reagent like Z-Tyr(tBu)-OH, researchers and drug developers cannot rely solely on a supplier's label. A systematic approach involving careful supplier selection, diligent review of analytical documentation, and rigorous in-house verification via NMR and HPLC is essential. By implementing these self-validating protocols, scientists can mitigate the significant risks of synthesis failure, ensure the integrity of their research, and accelerate the development of novel peptide-based therapeutics.
References
-
PubChem. Z-Tyr(tBu)-OH.DCHA. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Taylor & Francis Group. [Link]
-
Aapptec Peptides. Z-Tyr-OtBu H2O. Aapptec. [Link]
-
Agilent. Analysis of Amino Acids by HPLC. Agilent Technologies. [Link]
-
The Royal Society of Chemistry. Supporting information_OBC_rev1. Royal Society of Chemistry. [Link]
-
Biosynthesis. HPLC Purity Testing Explained: What Researchers Need to Know. Biosynthesis Inc. [Link]
-
Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Analysis of amino acids by high performance liquid chromatography. IJPSR. [Link]
-
Springer Nature Experiments. HPLC Analysis and Purification of Peptides. Springer Nature. [Link]
-
Biocompare. Peptide Synthesis: What Level of Purity Do You Need?. Biocompare. [Link]
-
ResearchGate. Synthesis of L-Tyr(tBu)-OH. ResearchGate. [Link]
-
Biotage. Does amino acid concentration really matter during peptide synthesis?. Biotage. [Link]
-
Aapptec Peptides. Fmoc-Tyr(tBu)-OH. Aapptec. [Link]
-
Shanghai Plus Bio-Sci&Tech Co.,Ltd. Z-Tyr-OtBu H2O. Shanghai Plus Bio-Sci&Tech Co.,Ltd. [Link]
Sources
- 1. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. biocompare.com [biocompare.com]
- 6. Z-TYR-OTBU H2O | 16881-33-7 [sigmaaldrich.com]
- 7. Boc-Tyr(tBu)-OH Novabiochem 47375-34-8 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. Z-Tyr-OtBu H2O-Shanghai Plus Bio-Sci&Tech Co.,Ltd. [bioplus.com.cn]
- 10. wheretofindpeptides.com [wheretofindpeptides.com]
Advanced Protecting Group Strategies: Z-Tyr(Otbu) vs. Fmoc-Tyr(Otbu)
Executive Summary: The Orthogonality Decision Matrix
In modern peptide chemistry, the selection between Z-Tyr(Otbu) and Fmoc-Tyr(Otbu) is not merely a choice of reagents but a strategic decision dictating the entire synthetic pathway.
-
Fmoc-Tyr(Otbu) is the Solid-Phase Standard . It relies on a "Base vs. Acid" orthogonality (Fmoc removed by base, Otbu by acid).[1][2] It is the workhorse for linear peptide elongation on resin.
-
Z-Tyr(Otbu) is the Solution-Phase Specialist . It offers a unique "Reductive vs. Acidic" orthogonality (Z removed by hydrogenolysis, Otbu by acid). This allows for the selective deprotection of the N-terminus under neutral conditions without exposing the acid-labile side chain, a critical requirement for convergent fragment condensation.
Part 1: Mechanistic Foundations & Orthogonality
To control the synthesis of complex peptides, we must exploit the varying lability of protecting groups. The Tyrosine side chain (phenolic hydroxyl) is nucleophilic and prone to alkylation; thus, the tert-butyl ether (Otbu) is the preferred semi-permanent protection. The differentiator is the N-terminal group.
Fmoc-Tyr(Otbu): The Base/Acid Axis
The Fmoc (9-Fluorenylmethoxycarbonyl) group is removed via a
-
Fmoc Removal: 20% Piperidine in DMF
Dibenzofulvene + + Free Amine. -
Otbu Removal: 95% TFA
tert-butyl cation + Free Phenol.
Z-Tyr(Otbu): The Hydrogen/Acid Axis
The Z (Benzyloxycarbonyl) group is classically removed by strong acids (HBr/AcOH, HF), which would also cleave the Otbu group. However, the unique advantage of the Z/Otbu pairing lies in Hydrogenolysis .
-
Z Removal (Catalytic Hydrogenation):
/ Pd-C Toluene + + Free Amine.[3]-
Crucial Insight: This reaction occurs at neutral pH. The acid-labile Otbu group remains perfectly intact.
-
-
Otbu Removal (Acidolysis): TFA
Cleaves Otbu.[3]-
Note: The Z group is generally stable to dilute TFA, allowing for selective side-chain deprotection if necessary (though rarely done in this direction).
-
Part 2: Comparative Analysis & Stability Profile
The following table summarizes the stability of both derivatives under standard synthetic conditions.
Table 1: Stability & Deprotection Matrix[4]
| Condition | Reagent | Fmoc-Tyr(Otbu) | Z-Tyr(Otbu) |
| Basic (N-term Deprotection) | 20% Piperidine / DMF | Labile (Fast removal) | Stable |
| Acidic (Side-chain cleavage) | 95% TFA | Stable (Fmoc intact) | Stable (Z intact*) |
| Strong Acid | HF or HBr / AcOH | Stable | Labile (Both Z & Otbu cleaved) |
| Reductive | Stable (Generally) | Labile (Z removed, Otbu intact) | |
| Nucleophilic | Thiols / Amines | Labile (to amines) | Stable |
*Note: Z group stability in TFA is good, but prolonged exposure can lead to partial degradation. It is far more stable than Boc.
Part 3: Experimental Protocols
Protocol A: Fmoc-Tyr(Otbu) in Solid Phase Peptide Synthesis (SPPS)
Target Audience: Routine linear synthesis of peptides (up to 50-mer).
Reagents:
-
Resin: Wang or Rink Amide.
-
Coupling: DIC/Oxyma or HBTU/DIEA.
-
Deprotection: 20% Piperidine in DMF.[2]
Step-by-Step Cycle:
-
Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (
min). Wash with DMF ( ). -
Activation: Dissolve Fmoc-Tyr(Otbu)-OH (3 eq) and Oxyma (3 eq) in minimal DMF. Add DIC (3 eq). Pre-activate for 2 min.
-
Coupling: Add activated solution to resin. Shake for 60 min at RT.
-
Monitoring: Perform Kaiser test (if N-term is primary amine) or Chloranil test.
-
Global Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. This simultaneously cleaves the resin linker and the Otbu ether.
Critical Control Point: The tert-butyl cation generated during cleavage is an electrophile. Without scavengers (TIS/Water), it will alkylate the Tyrosine ring (3-tert-butyl-tyrosine) or Tryptophan residues.
Protocol B: Z-Tyr(Otbu) Selective N-Deprotection (Solution Phase)
Target Audience: Fragment condensation or convergent synthesis.
Objective: Remove N-terminal Z group to expose free amine for coupling, while keeping Tyr(Otbu) side chain protected.
Reagents:
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Catalyst: 10% Palladium on Carbon (Pd/C).
-
Hydrogen Source:
gas (balloon or Parr shaker).
Step-by-Step Methodology:
-
Dissolution: Dissolve Z-Tyr(Otbu)-Peptide (1 mmol) in degassed MeOH (10-20 mL).
-
Catalyst Addition: Under inert atmosphere (
), carefully add 10% Pd/C (10-20% by weight of substrate). Caution: Pd/C is pyrophoric in air when dry. -
Hydrogenation: Purge system with
gas. Stir vigorously under atmosphere (1 atm is usually sufficient) at Room Temperature. -
Monitoring: Monitor by TLC or HPLC. Reaction typically completes in 1-4 hours.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The resulting H-Tyr(Otbu)-Peptide is ready for the next coupling step.
Self-Validating Check:
-
NMR Verification: Disappearance of aromatic Z-group protons (7.35 ppm) and benzylic protons (5.1 ppm). Retention of the tert-butyl singlet (1.3 ppm).
Part 4: Visualizing the Orthogonal Logic
The following diagrams illustrate the divergent pathways for these two protecting groups.
Diagram 1: Fmoc vs. Z Orthogonality Pathways
Caption: Comparative deprotection pathways. Fmoc utilizes base-lability for N-term deprotection, while Z utilizes catalytic hydrogenolysis, preserving the acid-labile Otbu group in both N-deprotection scenarios.
Diagram 2: The Z-Tyr(Otbu) Fragment Condensation Workflow
Caption: Strategic application of Z-Tyr(Otbu) in convergent synthesis. Hydrogenolysis removes the Z-group without affecting the acid-labile side chain, enabling safe fragment coupling.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
-
BenchChem. (2025).[2][3][4] Application Notes and Protocols for the Deprotection of Z-Thr(tBu)-OtBu. BenchChem Technical Guides. Link
-
Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem Knowledge Center. Link
-
Sigma-Aldrich. (2024). Selecting Orthogonal Building Blocks for Peptide Synthesis. Merck / Sigma-Aldrich Technical Library. Link
Sources
Methodological & Application
Application Note: High-Efficiency Synthesis of Phosphorylated Tyrosine Using Z-Tyr-Otbu
Abstract & Strategic Overview
Phosphorylation of tyrosine is a critical post-translational modification (PTM) governing signal transduction, cell cycle progression, and oncogenesis.[1][2][3] The synthesis of phosphorylated tyrosine residues is essential for creating chemical probes, therapeutic peptides, and standards for mass spectrometry.
This guide details the synthesis of O-phosphorylated tyrosine utilizing N-benzyloxycarbonyl-L-tyrosine tert-butyl ester (Z-Tyr-Otbu) as the starting scaffold.
Why Z-Tyr-Otbu?
The selection of Z-Tyr-Otbu is strategic due to its orthogonal protection scheme :
-
N-Terminus (Z/Cbz): Protected by the benzyloxycarbonyl group, stable to mild acid and basic conditions, removable via hydrogenolysis.
-
C-Terminus (Otbu): Protected by the tert-butyl ester, stable to hydrogenolysis and base, removable via acid (TFA).
-
Phenolic Side Chain (Free): The nucleophilic hydroxyl group is exposed, allowing for selective "Global Phosphorylation" without interference from the backbone.
The "Global Phosphorylation" Strategy
While historical methods utilized phosphorus oxychloride (
Reaction Mechanism & Workflow
The synthesis proceeds in a "One-Pot, Two-Step" sequence:
-
Phosphitylation: The phenolic hydroxyl attacks the activated phosphoramidite to form a phosphite triester intermediate.
-
Oxidation: The P(III) intermediate is oxidized to the stable phosphate triester (P(V)) using tert-butyl hydroperoxide (
).
Visual Workflow (DOT Diagram)
Caption: Figure 1. One-pot phosphoramidite coupling and oxidation workflow for Z-Tyr-Otbu.
Detailed Experimental Protocol
Materials & Reagents[2][4]
-
Substrate: Z-Tyr-Otbu (Commercial or synthesized via Z-Cl protection of H-Tyr-Otbu).
-
Phosphitylating Agent: Dibenzyl N,N-diisopropylphosphoramidite (CAS: 108549-23-1).
-
Activator: 1H-Tetrazole (0.45 M in Acetonitrile) OR 4,5-Dicyanoimidazole (DCI).
-
Oxidant: tert-Butyl hydroperoxide (5.0 M - 6.0 M in decane).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Procedure
Step 1: Preparation and Drying (Critical)
-
Dissolve Z-Tyr-Otbu (1.0 equiv, e.g., 1.0 mmol, 371 mg) in anhydrous DCM (5 mL).
-
Note: Moisture kills the phosphoramidite reagent. If the starting material is not dry, co-evaporate with dry toluene twice before use.
-
Add 1H-Tetrazole (3.0 equiv) to the solution under an inert atmosphere (Argon or Nitrogen).
Step 2: Phosphitylation (Coupling)
-
Add Dibenzyl N,N-diisopropylphosphoramidite (1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 1:1). The starting phenol (Z-Tyr-Otbu) should disappear within 30–60 minutes.
-
Observation: A new spot (Phosphite intermediate) will appear, usually running slightly higher or lower than the starting material depending on the solvent system.
-
Step 3: Oxidation (P(III)
-
Cool the reaction mixture to 0°C using an ice bath. Reason: The oxidation reaction is exothermic.
-
Add t-Butyl hydroperoxide (2.0 equiv) slowly.
-
Allow the mixture to stir at 0°C for 10 minutes, then warm to room temperature for 30 minutes.
-
Monitoring: The intermediate phosphite spot on TLC will convert to the phosphate product spot.
Step 4: Workup
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash successively with:
-
10%
(Sodium metabisulfite) – removes excess oxidant. -
5%
– neutralizes tetrazole/acid. -
Saturated Brine.
-
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude oil via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Hexane/Ethyl Acetate (start 80:20
50:50). -
Yield Expectation: 85–95% as a colorless oil or white solid.
-
Target Product: Z-Tyr(PO(OBn)
)-Otbu .
Deprotection Strategies (Downstream Applications)
Depending on the final application, the protecting groups can be removed selectively.
| Target Compound | Method | Reagents | Outcome |
| H-Tyr(PO | Global Deprotection | Removes Z, Benzyl (phosphate), and Otbu (if conditions are acidic/long enough) or requires subsequent TFA step. | |
| Z-Tyr(PO | Selective Carboxyl/Phosphate | 1. TFA (removes Otbu)2. TMSBr (removes Benzyl) | Leaves Z intact (requires careful control). |
| Fmoc-Tyr(PO(OBn) | Trans-protection | Not recommended from Z-Tyr-Otbu. | Start with Fmoc-Tyr-Otbu for SPPS building blocks. |
Note on Hydrogenolysis: The benzyl groups on the phosphate are very sensitive to hydrogenolysis. If you wish to keep the Z-group but remove the benzyls, it is difficult as Z is also removed by
Quality Control & Troubleshooting
Analytical Data (Expected)
- P NMR: A single peak around -4 to -6 ppm indicates a pure phosphate triester. (Phosphite intermediates appear around +140 ppm; if seen, oxidation was incomplete).
-
Mass Spectrometry (ESI): Look for
or .-
Z-Tyr-Otbu MW
371. -
Z-Tyr(PO(OBn)
)-Otbu MW 631.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in solvent/reagents. | Dry DCM over |
| Incomplete Coupling | Old/Degraded Phosphoramidite. | Check |
| "H-Phosphonate" Side Product | Hydrolysis of reagent before coupling. | Ensure inert atmosphere (Ar/N2). |
| Exotherm during Oxidation | Added oxidant too fast. | Strictly cool to 0°C; add dropwise. |
References
-
Perich, J. W., & Johns, R. B. (1988). Synthesis of O-phosphotyrosine-containing peptides. The Journal of Organic Chemistry, 53(17), 4103-4105.
-
Perich, J. W. (1991). Synthesis of O-phosphotyrosine-containing peptides.[4] Methods in Enzymology, 201, 234-245.[4]
-
Watanabe, Y., et al. (1988). Dibenzyl N,N-diethylphosphoramidite: A new phosphitylating agent. Tetrahedron Letters, 29(45), 5763-5764.
-
RSC Chemical Biology (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Chem. Biol., 3, 1150-1171.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enrichment of Tyrosine Phosphorylated Peptides for Quantitative Mass Spectrometry Analysis of RTK Signaling Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chemoselective O-Glycosylation of Z-Tyr-Otbu
This Application Note is designed for researchers and drug development professionals focusing on the synthesis of glycopeptide building blocks. It addresses the specific chemoselective challenge of glycosylating the phenolic hydroxyl group of N-benzyloxycarbonyl-L-tyrosine tert-butyl ester (Z-Tyr-Otbu) while preserving the acid-labile tert-butyl ester and the hydrogenation-labile Z-group.
Executive Summary
The O-glycosylation of Tyrosine is a critical step in the synthesis of MUC1-type glycopeptides, amyloid-beta analogs, and specialized prodrugs. The substrate Z-Tyr-Otbu represents a strategic "orthogonal" building block: the Z (Cbz) group protects the amine (removable by hydrogenolysis), and the tert-butyl (Otbu) ester protects the carboxylate (removable by acid), leaving the phenol free for modification.
The Challenge: Phenols are inherently poor nucleophiles compared to aliphatic alcohols (sterics and resonance delocalization). Furthermore, the Otbu ester is acid-sensitive.[1] Standard glycosylation conditions using strong Lewis acids (e.g., TMSOTf) can prematurely cleave the Otbu group, leading to polymerization or side reactions.
The Solution: This guide details two high-fidelity protocols:
-
Method A (Schmidt Imidate): A kinetically controlled, Lewis-acid catalyzed method optimized for low temperatures to preserve the Otbu ester.
-
Method B (Silver-Promoted): A mild, heterogeneous Koenigs-Knorr variant ideal for extremely sensitive substrates.
Strategic Analysis: The Chemoselectivity Matrix
Before initiating synthesis, the interaction between the protecting groups and the promoter system must be mapped.
| Functional Group | Sensitivity | Risk Factor in Glycosylation | Mitigation Strategy |
| Phenol (Tyr-OH) | Low Nucleophilicity | Low yield; formation of orthoesters. | Use highly reactive Imidate donors or Ag-activation. |
| Z-Group (Amine) | Hydrogenolysis / Strong Acid | Generally Stable to Lewis Acids. | Compatible with BF3[2][3]·OEt2 and Ag salts. |
| Otbu Ester (Acid) | Acid Labile (TFA, Lewis Acids) | High Risk: Cleavage by TMSOTf or excess BF3. | Strict Temp Control (-20°C) ; Use catalytic promoter amounts. |
Experimental Protocols
Protocol A: Schmidt Glycosylation (Trichloroacetimidate Method)
Best for: High yields, stereoselectivity (1,2-trans), and scale-up. Mechanism: Activation of the trichloroacetimidate donor by a mild Lewis acid (BF3·OEt2) generates an oxocarbenium ion, which is intercepted by the phenol.
Reagents:
-
Acceptor: Z-Tyr-Otbu (1.0 equiv)
-
Donor: Peracetylated D-Glucopyranosyl Trichloroacetimidate (1.2 - 1.5 equiv)
-
Promoter: Boron Trifluoride Diethyl Etherate (BF3[2]·OEt2) (0.1 - 0.3 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Additives: Activated 4Å Molecular Sieves (Powdered)
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a two-neck round-bottom flask under Argon.
-
Add Z-Tyr-Otbu (1.0 eq) and the Glycosyl Donor (1.2 eq).
-
Add powdered 4Å Molecular Sieves (approx. 100 wt% of substrate mass) to scavenge trace water (critical to prevent donor hydrolysis).
-
Dissolve in anhydrous DCM (0.1 M concentration relative to acceptor).
-
-
Equilibration:
-
Stir the mixture at room temperature for 30 minutes under Argon.
-
Cool the reaction vessel to -20°C using an acetone/dry ice bath or cryostat. Note: Temperature control is vital to prevent Otbu cleavage.
-
-
Activation:
-
Dilute BF3·OEt2 in a small volume of dry DCM.
-
Add the BF3·OEt2 solution dropwise to the reaction mixture over 5 minutes. Final concentration of promoter should be 0.1–0.3 equivalents.
-
Caution: Do not use TMSOTf, as it is more likely to cleave the Otbu ester.
-
-
Reaction Monitoring:
-
Stir at -20°C. Monitor by TLC (Ethyl Acetate/Hexane 1:2) every 30 minutes.
-
Reaction is typically complete within 1–3 hours. If sluggish, allow to warm to 0°C, but do not exceed 0°C .
-
-
Quenching & Workup:
-
Quench the reaction by adding Triethylamine (TEA) (1.0 equiv) while still cold.
-
Filter through a Celite pad to remove molecular sieves.
-
Wash the filtrate with sat. NaHCO3 (2x) and Brine (1x).
-
Dry over Na2SO4 and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane -> 30% EtOAc/Hexane.
-
Protocol B: Silver-Promoted Glycosylation (Koenigs-Knorr Variant)
Best for: Extremely acid-sensitive substrates or when Method A fails. Mechanism: Silver assists the departure of a glycosyl halide (bromide/chloride), forming an oxocarbenium ion in a near-neutral environment.
Reagents:
-
Acceptor: Z-Tyr-Otbu (1.0 equiv)
-
Donor: Acetobromo-α-D-glucose (1.2 - 1.5 equiv)
-
Promoter: Silver Carbonate (Ag2CO3) (1.5 equiv) or Silver Triflate (AgOTf) (1.2 equiv)
-
Solvent: Anhydrous DCM or Toluene
Step-by-Step Methodology:
-
Preparation:
-
Wrap the reaction flask in aluminum foil (Silver salts are light-sensitive).
-
Combine Z-Tyr-Otbu (1.0 eq) and Acetobromo-glucose (1.2 eq) in anhydrous DCM.
-
Add activated 4Å Molecular Sieves.
-
-
Activation:
-
Add Ag2CO3 (1.5 eq) in one portion.
-
Note: Ag2CO3 acts as both a promoter and an acid scavenger, maintaining a basic/neutral pH safe for Otbu.
-
-
Reaction:
-
Stir vigorously at Room Temperature for 12–24 hours.
-
Observation: The precipitate will change color/texture as AgBr forms.
-
-
Workup:
-
Filter the slurry through a Celite pad to remove silver salts.
-
Concentrate the filtrate.
-
Purify via Flash Chromatography as in Method A.
-
Visualization: Reaction Logic & Workflow
Caption: Decision tree for glycosylation of Z-Tyr-Otbu comparing Lewis Acid vs. Silver Promoted pathways.
Analytical Data & QC
Upon isolation, the product Z-Tyr(O-β-D-Glc(OAc)4)-Otbu should be validated using 1H NMR.
| Signal Region (ppm) | Multiplicity | Assignment | Diagnostic Value |
| 5.00 – 5.10 | Doublet (d) | Anomeric H (H-1) | Coupling constant J ~ 7-8 Hz confirms β-anomer (1,2-trans). |
| 6.90 – 7.20 | Multiplet | Aromatic Tyr | Shifted downfield compared to free phenol, confirming O-alkylation. |
| 1.40 | Singlet (9H) | Otbu | Presence confirms ester integrity (no acid cleavage). |
| 5.05 | Singlet (2H) | Z-CH2 | Presence confirms Cbz integrity. |
| 1.90 – 2.10 | Singlets | Acetates | Confirms presence of sugar moiety. |
Troubleshooting Guide
Issue 1: Low Yield / Recovered Starting Material
-
Cause: Phenol is sterically hindered or donor hydrolyzed.
-
Fix: Ensure molecular sieves are freshly activated (flame dried under vacuum). Increase donor equivalents to 2.0. Switch to Method B (Silver) which drives the reaction via precipitation of AgBr.
Issue 2: Cleavage of Otbu Group (New spot on TLC near baseline)
-
Cause: Acidity too high or temperature too high in Method A.
-
Fix: Strictly maintain -20°C. Reduce BF3·OEt2 to 0.1 eq. Ensure the reaction is quenched with TEA before warming up.
Issue 3: Orthoester Formation
-
Cause: Attack of the phenol on the C2-acetoxonium ion rather than the anomeric center.
-
Fix: This is often kinetic. Allow the reaction to run longer or switch solvent to Toluene/DCM mix to alter solvation shell.
References
-
Schmidt, R. R. (1986). New Methods for the Synthesis of Glycosides and Oligosaccharides—Are There Alternatives to the Koenigs-Knorr Method? Angewandte Chemie International Edition in English. Link
-
Jensen, K. J., et al. (2021). Rapid phenolic O-glycosylation of small molecules and complex unprotected peptides in aqueous solvent.[4] Journal of the American Chemical Society. Link
-
Green, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for Otbu/Z stability). Link
-
Sjolin, P., & Kihlberg, J. (2001). Synthesis of O-linked glycopeptides.[6][7][8] In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Context for Tyr glycosylation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycosylation of sialyl acetates with a novel catalyst combination: bismuth triflate and BF3.OEt2 system. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. Protein tyrosine O-glycosylation—A rather unexplored prokaryotic glycosylation system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of N-Linked Glycosylation on Therapeutic Proteins | MDPI [mdpi.com]
Application Note: Regioselective Iodination of Z-Tyr-Otbu·H₂O
Executive Summary
This guide details the procedure for the regioselective mono-iodination of N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester monohydrate (Z-Tyr-Otbu·H₂O) to produce 3-Iodo-Z-Tyr-Otbu . This transformation is a critical step in the synthesis of radiolabeled tracers, peptidomimetics, and precursors for Suzuki-Miyaura cross-coupling reactions in drug discovery.
The protocol prioritizes the N-Iodosuccinimide (NIS) method for preparative (cold) synthesis due to its mild conditions, which preserve the acid-sensitive tert-butyl ester (Otbu) and reduction-sensitive benzyloxycarbonyl (Z) groups. A secondary protocol using Chloramine-T is provided for radiochemical applications (
Chemical Logic & Mechanistic Insight
Substrate Analysis
-
Substrate: Z-Tyr-Otbu·H₂O (MW: ~389.4 g/mol ).
-
Protecting Group Stability:
-
Z (Cbz): Stable to acidic/basic hydrolysis; labile to hydrogenolysis (
) and strong acids (HBr/AcOH). -
Otbu: Highly acid-labile (cleaved by TFA, HCl). Stable to mild base.
-
-
Reaction Risk: The generation of strong acid byproducts (e.g., HI from
iodination) can prematurely cleave the Otbu ester. -
Hydrate Status: The monohydrate water molecule does not interfere with aqueous-compatible iodination methods but must be accounted for in molarity calculations.
Mechanism: Electrophilic Aromatic Substitution ( )
The iodination proceeds via electrophilic attack on the phenol ring. The hydroxyl group (-OH) at position 4 is a strong ortho, para-director. Since the para position is blocked by the alkyl side chain, substitution occurs at the ortho positions (3 or 5).
-
Challenge: The product (3-iodo-Tyr) is more acidic (
) than the starting tyrosine ( ). Under basic conditions, the mono-iodinated phenolate forms readily, activating the ring for a second electrophilic attack, leading to 3,5-diiodo byproducts. -
Control Strategy: We utilize NIS in a neutral/mildly polar solvent (Acetonitrile/Methanol). NIS provides a controlled source of iodonium ions (
) without generating free acid, maximizing mono-selectivity [1, 2].
Visualization: Reaction Workflow
Caption: Step-by-step workflow for the controlled iodination of Z-Tyr-Otbu using NIS, emphasizing in-process control to prevent over-iodination.
Experimental Protocols
Protocol A: Preparative Synthesis (Cold Iodination)
Recommended for generating reference standards or synthetic building blocks.
Reagents:
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH)
-
Quench: 10% Sodium Thiosulfate (
)
Procedure:
-
Preparation: Dissolve Z-Tyr-Otbu·H₂O (389.4 mg, 1.0 mmol) in MeCN (10 mL). Cool the solution to 0°C in an ice bath.
-
Addition: Dissolve NIS (236 mg, 1.05 mmol) in MeCN (5 mL). Add this solution dropwise to the tyrosine solution over 15 minutes. Slow addition is crucial to maintain low local concentration of the iodinating agent.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 60–90 minutes.
-
IPC Check: Spot TLC (Hexane:EtOAc 2:1). The product will be slightly less polar than the starting material.
-
-
Quenching: Once starting material is consumed (<5%), add 10% aqueous
(5 mL) to quench excess iodine (solution turns from yellow/orange to clear). -
Workup: Dilute with Ethyl Acetate (50 mL). Wash with water (2 x 20 mL) and brine (20 mL). Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Yield Expectation: 80–90% Mono-iodinated product.
Protocol B: Radiolabeling (Hot Iodination - I)
Recommended for tracer development. Adapted from Chloramine-T methods [3, 4].[3]
Reagents:
-
Na
I (Carrier-free) -
Chloramine-T (1 mg/mL in 0.05 M Phosphate Buffer, pH 7.4)
-
Sodium Metabisulfite (1 mg/mL in water)
Procedure:
-
Setup: In a microcentrifuge tube, add 10 µL of Z-Tyr-Otbu stock.
-
Buffer: Add 50 µL of 0.2 M Phosphate Buffer (pH 7.5). pH control is vital; pH < 7 slows reaction, pH > 8 promotes di-iodination.
-
Isotope: Add required activity of Na
I (e.g., 0.5 mCi). -
Oxidation: Add 10 µL Chloramine-T solution. Vortex gently for 60 seconds .
-
Quench: Immediately add 10 µL Sodium Metabisulfite solution to stop the reaction.
-
Purification: Load mixture onto a C18 Sep-Pak cartridge or perform HPLC purification immediately to separate labeled product from free iodine.
Data Summary & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | > 98% (Area %) | C18 Column, MeCN/H2O + 0.1% TFA |
| Mass Spec (ESI) | [M+H]+ calc: ~498.07 | LC-MS (Positive Mode) |
| Regioselectivity | < 5% Di-iodo impurity | HPLC/NMR |
| Water Content | N/A (Dried post-workup) | Karl Fischer (if bulk) |
HPLC Method (Standard):
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV 280 nm (Phenol absorption) and 254 nm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Di-iodo Impurity | Excess reagent or high pH. | Reduce NIS to 0.95 eq. Ensure pH is < 7.[4][5]5. |
| Loss of Otbu Group | Acidic hydrolysis during workup. | Avoid strong acids. Do not use TFA in mobile phase during purification if collecting fractions for storage. |
| Low Conversion | Old NIS reagent (degraded). | Recrystallize NIS from dioxane/CCl4 or use fresh bottle. |
| Yellow Product | Trapped Iodine ( | Wash organic layer thoroughly with Sodium Thiosulfate/Metabisulfite. |
References
-
Castanet, A.-S., et al. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide. Tetrahedron Letters. Link
-
Barluenga, J., et al. (1997). Iodination of aromatic compounds with bis(pyridine)iodonium(I) tetrafluoroborate. Journal of Organic Chemistry. Link
-
Hunter, W. M., & Greenwood, F. C. (1962). Preparation of iodine-131 labelled human growth hormone of high specific activity. Nature. Link
-
GroPep Bioreagents. (n.d.). Procedure for the Iodination of IGFs (Chloramine-T method). Link
-
Chalk, S. J. (2015). Synthesis of an Fmoc/OtBu orthogonally protected iodotyrosine derivative. ResearchGate. Link
Sources
- 1. O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine | C21H25NO5 | CID 978520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]
- 3. gropep.com [gropep.com]
- 4. Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Note: Chemoselective Hydrogenolysis of Z-Tyr-Otbu
Abstract & Scope
This technical guide details the protocol for the chemoselective removal of the Benzyloxycarbonyl (Z or Cbz) protecting group from Z-Tyr-Otbu (N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester) to yield H-Tyr-Otbu .
The primary challenge in this transformation is preserving the acid-sensitive tert-butyl ester (Otbu) while quantitatively removing the carbamate. While acidolysis (e.g., HBr/AcOH) is a standard method for Z-removal, it is incompatible here as it would simultaneously cleave the Otbu group. Therefore, Catalytic Hydrogenolysis over Palladium on Carbon (Pd/C) under neutral conditions is the required methodology. This guide emphasizes safety regarding pyrophoric catalysts and strict pH control to ensure ester integrity.
Mechanistic Principles & Selectivity
The Orthogonal Strategy
The Z/Otbu pair represents a classic orthogonal protection strategy.
-
Z Group (Benzyl carbamate): Cleaved by hydrogenolysis (
/Pd) or strong acids (HBr). Stable to mild base and TFA. -
Otbu Group (tert-Butyl ester): Cleaved by acid (TFA, HCl).[1] Stable to hydrogenolysis and mild base.
Mechanism of Action
The reaction proceeds via a heterogeneous catalytic cycle on the Palladium surface.
-
Adsorption: Hydrogen gas dissociates on the Pd surface to form Pd-H species. The aromatic ring of the Z-group coordinates to the catalyst surface.
-
Cleavage: The benzylic C-O bond undergoes hydrogenolysis, releasing Toluene and generating a unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid spontaneously decarboxylates to release
and the free amine.
Crucial Selectivity Note: The tert-butyl ester is sterically bulky and lacks the activation energy required for hydrogenolysis under these mild conditions (1 atm, 25°C). Consequently, it remains intact, provided the solvent system remains neutral.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of Z-group hydrogenolysis. The Otbu ester remains spectator to this cycle.
Critical Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | 10% Pd/C (wet support) | "Wet" catalyst (approx. 50% water) drastically reduces fire risk without inhibiting the reaction in MeOH. |
| Solvent | Methanol (MeOH) | Excellent solubility for Tyrosine derivatives; promotes rapid hydrogenolysis. Avoid Acetic Acid to protect the Otbu group. |
| Pressure | 1 atm (Balloon) | High pressure is unnecessary and increases the risk of reducing the phenol ring (rare, but possible). |
| Concentration | 0.1 M - 0.2 M | Dilute conditions prevent aggregation of the peptide. |
| Temperature | Ambient (20-25°C) | Heating is not required and may promote side reactions. |
Experimental Protocol
Materials Required[2]
-
Substrate: Z-Tyr-Otbu (1.0 equiv).
-
Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type or similar, usually supplied as ~50% water wet paste.
-
Solvent: HPLC grade Methanol (MeOH).
-
Gas: Hydrogen balloon (or cylinder with regulator).
-
Filtration: Celite® 545 filter aid.
Step-by-Step Methodology
Step 1: Inerting and Solubilization
-
Weigh Z-Tyr-Otbu (e.g., 1.0 g, ~2.2 mmol) into a round-bottom flask.
-
Add Methanol (22 mL, 0.1 M concentration). Stir until fully dissolved.
-
Note: If the solution is cloudy, mild sonication is permitted.
-
-
Flush the flask with Nitrogen (
) or Argon to remove oxygen. This is critical for safety before adding the catalyst.
Step 2: Catalyst Addition (Safety Critical)
-
Weigh 10% Pd/C (100 mg, 10 wt% relative to substrate).
-
Safety: Pd/C is pyrophoric. Ensure the catalyst is "wet" type. If using dry catalyst, add it under a blanket of inert gas.
-
-
Carefully add the Pd/C to the reaction flask against a counter-flow of Nitrogen.
Step 3: Hydrogenation
-
Equip the flask with a 3-way stopcock or a rubber septum.
-
Attach a balloon filled with Hydrogen (
). -
Briefly evacuate the flask (light vacuum) and backfill with
. Repeat this "Purge/Fill" cycle 3 times to replace the atmosphere with . -
Stir vigorously at room temperature.
-
Monitoring: The reaction typically completes in 1–4 hours.[2] Monitor by TLC (System: EtOAc/Hexane or DCM/MeOH) or HPLC. The starting material (Z-Tyr-Otbu) has a higher Rf than the free amine product.
-
Step 4: Workup
-
Once complete, remove the
balloon and flush the system with Nitrogen for 5 minutes. -
Prepare a sintered glass funnel with a pad of Celite® .
-
Filter the reaction mixture through the Celite pad to remove the Pd/C.
-
Caution: Do not let the filter cake dry out completely under vacuum, as dry Pd/C saturated with hydrogen can ignite. Wash the pad with additional MeOH.
-
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator, <40°C) to yield H-Tyr-Otbu as a thick oil or white solid.
Workflow Diagram
Figure 2: Operational workflow for the hydrogenation process.
Troubleshooting & Optimization
| Issue | Potential Cause | Solution |
| Slow Reaction | Catalyst poisoning or low surface area. | Purge system again. Add fresh catalyst (under |
| Ester Cleavage | Acidic contamination. | Ensure solvent is neutral. Do not use AcOH. If the substrate was a salt (e.g., HCl salt), neutralize with 1 eq. TEA before hydrogenation. |
| Incomplete Solubility | Tyrosine aggregation. | Add a small amount of THF (Tetrahydrofuran) to the MeOH (1:1 ratio) to improve solubility. |
| Product Instability | Diketopiperazine (DKP) formation. | Free dipeptide esters can cyclize to DKPs. Store H-Tyr-Otbu at -20°C and use immediately in the next coupling step. |
References
-
Greene's Protective Groups in Organic Synthesis
-
Principles of Peptide Synthesis
- Source: Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
- Relevance: Discusses orthogonal protection str
-
URL:[Link]
-
Catalytic Hydrogen
- Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
- Relevance: Detailed mechanisms of Pd/C c
-
URL:[Link]
Sources
Application Note & Protocol: A Strategic Synthesis of O-Benzyl-L-tyrosine from N-α-(benzyloxycarbonyl)-L-tyrosine tert-butyl ester
Abstract
O-Benzyl-L-tyrosine (H-Tyr(Bzl)-OH) is a pivotal building block in contemporary peptide synthesis and drug development, serving to introduce a protected tyrosine residue into peptide sequences.[1][2] Its synthesis requires a strategic application of protecting groups to ensure regioselectivity and prevent undesirable side reactions. This guide provides a detailed, field-proven protocol for the synthesis of O-Benzyl-L-tyrosine starting from the readily available, dual-protected N-α-(benzyloxycarbonyl)-L-tyrosine tert-butyl ester (Z-Tyr-OtBu). We will elucidate the causality behind each experimental step, from the selective O-benzylation of the phenolic hydroxyl group to the sequential deprotection of the amino and carboxyl moieties. This document is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible methodology, complete with troubleshooting insights and analytical validation checkpoints.
Introduction: The Rationale of a Multi-Step Synthesis
In the intricate field of peptide chemistry, the final product's purity is contingent on the precise control of reactivity at each synthetic step. O-Benzyl-L-tyrosine is a derivative of the natural amino acid L-tyrosine where the phenolic hydroxyl group is masked by a benzyl ether.[3][4] This protection is crucial to prevent side reactions, such as esterification or oxidation, during peptide coupling reactions.
Our synthetic strategy commences with Z-Tyr-OtBu, a starting material where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the C-terminal carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual-protection scheme offers a distinct advantage: it allows for the selective benzylation of the only remaining reactive site, the phenolic hydroxyl group. The subsequent, orthogonal deprotection steps—acidolysis for the OtBu group and hydrogenolysis for the Z group—are chosen for their high efficiency and minimal impact on the newly installed O-benzyl ether, ensuring the integrity of the target molecule.
The Synthetic Pathway: Mechanism and Strategy
The synthesis proceeds in two primary stages: O-alkylation followed by a two-step deprotection sequence.
Stage 1: O-Benzylation via Williamson Ether Synthesis
The core transformation is the alkylation of the phenolic hydroxyl group with benzyl bromide. This reaction is a classic Williamson ether synthesis. The weakly acidic phenol is first deprotonated by a suitable base (e.g., sodium hydride, NaH) to form a highly nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution (SN2) reaction with benzyl bromide. The choice of a strong, non-nucleophilic base like NaH in an aprotic polar solvent like N,N-Dimethylformamide (DMF) is critical to drive the reaction to completion while minimizing side reactions.[5]
Stage 2: Orthogonal Deprotection
With the O-benzyl ether installed, the terminal protecting groups must be removed. The key to success is an orthogonal deprotection strategy, where one group can be removed under conditions that leave the others intact.
-
Acidolysis of the tert-Butyl Ester: The OtBu group is highly labile to strong acids. Treatment with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) efficiently cleaves the ester, releasing isobutylene as a volatile byproduct.[6] The O-benzyl and N-Z groups are stable under these conditions.
-
Hydrogenolysis of the Z-Group: The N-benzyloxycarbonyl group is classically removed by catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, the benzyl C-O bond is cleaved, releasing the free amine and toluene as a byproduct.[7] This method is exceptionally clean and preserves the O-benzyl ether.
The overall workflow is visualized below.
Sources
- 1. ≥99.0% (NT), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. O-benzyl-L-tyrosine | C16H17NO3 | CID 725701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. O-Benzyl-L-tyrosine | 16652-64-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Best Practices for Handling Hygroscopic Z-Tyr-OtBu H₂O in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) for handling N-α-Carbobenzyloxy-O-tert-butyl-L-tyrosine monohydrate (Z-Tyr-OtBu H₂O), a critical but challenging building block in peptide synthesis. Its hygroscopic nature demands meticulous handling to ensure the success of your synthesis, impacting everything from reagent stoichiometry to final peptide purity.
This document is designed to be a practical, field-proven resource. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.
Section 1: The Core Challenge: Understanding Hygroscopicity and Its Impact
This section addresses the fundamental properties of Z-Tyr-OtBu H₂O and why its interaction with atmospheric moisture is a critical concern for peptide chemists.
Frequently Asked Questions (FAQs)
Q1: What does it mean that Z-Tyr-Otbu H₂O is "hygroscopic" and a "hydrate"?
A: The designation "H₂O" indicates that this compound is a monohydrate, meaning one molecule of water is incorporated into its crystal structure. "Hygroscopic" refers to its tendency to readily absorb additional moisture from the surrounding atmosphere. While the hydrate water is structurally bound, hygroscopicity means the material will continue to attract and absorb ambient water if not stored and handled correctly. This can significantly alter the compound's properties and performance.
Q2: How, specifically, does excess water from a hygroscopic reagent impact my peptide coupling reaction?
A: Excess water is detrimental to standard solid-phase peptide synthesis (SPPS) for several critical reasons:
-
Inaccurate Stoichiometry: When you weigh the hygroscopic reagent, you are weighing both the amino acid derivative and an unknown amount of absorbed water. This leads to using a lower molar equivalent of the amino acid than calculated, resulting in incomplete coupling reactions and the formation of deletion sequences, which are notoriously difficult to remove during purification.[1]
-
Hydrolysis of Activated Species: Peptide coupling reactions proceed via the activation of the carboxylic acid group of the amino acid.[2] Common activating agents (e.g., carbodiimides like DIC or phosphonium salts like HBTU/HATU) create highly reactive intermediates (such as O-acylisourea or active esters). Water is a nucleophile that can attack and hydrolyze these intermediates back to the carboxylic acid, effectively terminating the reaction before the desired peptide bond is formed.
-
Competition with the N-terminal Amine: Water can compete with the resin-bound N-terminal amine for the activated amino acid, further reducing the efficiency of the desired amide bond formation. While modern SPPS is robust, excess water can significantly slow down reaction kinetics.[3][4]
Section 2: Proactive Handling & Storage Protocols
Proper handling is the most effective strategy to mitigate issues related to hygroscopicity. The following protocols are designed to prevent moisture contamination from the moment the reagent arrives in your lab to its use in synthesis.
Workflow for Handling Hygroscopic Reagents
Caption: Standard workflow for handling hygroscopic reagents.
Data Presentation: Recommended Storage & Handling Conditions
| Parameter | Condition | Rationale & Expert Insight |
| Long-Term Storage | -20°C or colder, in a desiccator.[5][6] | Low temperatures slow potential degradation. The desiccator provides a dry environment, preventing moisture ingress over time. Ensure the container seal is intact and tight. |
| Short-Term Storage | 2-8°C, in a desiccator.[7] | Suitable for reagents in active use. The primary goal remains preventing moisture absorption. |
| Container Equilibration | Allow the sealed container to sit at room temperature for at least 30-60 minutes before opening.[5] | This is a critical step. Opening a cold vial causes ambient moisture to immediately condense on the cold powder, compromising the entire batch. |
| Weighing Environment | Perform in a glove box under inert gas (Ar, N₂) or in a room with controlled low humidity. | If a controlled environment is unavailable, weigh the reagent as quickly as possible and immediately reseal the container. Do not leave the stock bottle open to the air. |
| Solvents | Use high-purity, anhydrous grade solvents (e.g., DMF, NMP, DCM).[2] | Solvents are a major source of water contamination. Using solvents from freshly opened bottles or those stored over molecular sieves is highly recommended. |
Experimental Protocol: Pre-Use Drying of Z-Tyr-OtBu H₂O
If you suspect your reagent has been compromised by moisture, or for highly critical syntheses, drying the required amount prior to use is a valid strategy.
Objective: To remove absorbed atmospheric water and potentially the water of hydration to achieve a consistent, anhydrous starting material.
Materials:
-
Z-Tyr-Otbu H₂O
-
Vacuum oven or desiccator
-
High-vacuum pump
-
Drying agent (e.g., Phosphorus pentoxide (P₄O₁₀), Drierite®)
-
Weighing vessel (e.g., round bottom flask)
Procedure:
-
Weigh a slightly larger amount of Z-Tyr-Otbu H₂O than required for your synthesis into a pre-weighed flask.
-
Place the flask in a vacuum desiccator containing a fresh bed of a strong desiccant like P₄O₁₀.
-
Apply a high vacuum (<1 mmHg) and allow the material to dry for 12-24 hours at room temperature. Gentle heating (e.g., 30-40°C) can accelerate the process, but care must be taken to avoid thermal degradation.
-
Release the vacuum using an inert gas like nitrogen or argon.
-
Quickly weigh the flask to determine the final mass of the dried amino acid. The mass should be stable upon repeated drying cycles.
-
Immediately dissolve the dried material in anhydrous solvent for use in your coupling reaction.
Section 3: Troubleshooting Guide for Synthesis
Even with careful handling, problems can arise. This section provides a logical framework for diagnosing and solving common issues encountered when using Z-Tyr-Otbu H₂O.
Troubleshooting Incomplete Coupling Reactions
Caption: Decision tree for troubleshooting incomplete couplings.
Frequently Asked Questions (FAQs)
Q3: My Kaiser test is strongly positive after coupling with Z-Tyr-OtBu H₂O. What's the first thing I should check?
A: The most immediate cause is insufficient activation or rapid deactivation of the amino acid, often due to moisture.
-
Immediate Action: Perform a second coupling ("double coupling") using a freshly prepared solution of Z-Tyr-Otbu H₂O and coupling reagents.[3]
-
Root Cause Analysis: Review your handling procedure. Was the vial properly equilibrated to room temperature before opening?[5] Are your solvents certified anhydrous and from a recently opened container? Water contamination in your DMF or NMP is a very common culprit.[1]
Q4: My synthesis failed, and mass spectrometry of the crude product shows a deletion of Tyrosine. How can I confirm the issue was with the Z-Tyr-Otbu H₂O starting material?
A: This strongly points to an issue with that specific building block. To confirm, you should perform a purity analysis on the Z-Tyr-Otbu H₂O solid you used.
-
Analytical Verification: Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the starting material.[8] A compromised reagent may show a diminished main peak or the presence of degradation products.
-
Retrospective Test: If you have retained the resin from the failed synthesis, you can cleave a small portion and analyze the truncated peptide. This confirms the point of failure.
Q5: I am working with a long, hydrophobic peptide sequence. Could this be contributing to my coupling problems with Tyrosine?
A: Absolutely. As a peptide chain grows, it can fold back on itself or aggregate with other chains on the resin, especially if the sequence is hydrophobic.[1] This can physically block the N-terminal amine, preventing it from reacting with the incoming activated amino acid, a phenomenon known as "difficult coupling."
-
Diagnostic Clue: Poor resin swelling is often an indicator of on-resin aggregation.[9]
-
Solutions:
-
Change Solvents: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvating agent and can help disrupt secondary structures.[1]
-
Increase Temperature: Performing the coupling at a higher temperature (e.g., 50-60°C) can help break up aggregates and improve reaction rates.[10]
-
Use Chaotropic Agents: In severe cases, adding chaotropic salts can be effective, though this is a more advanced technique.
-
Section 4: Analytical Methods for Quality Control
Ensuring the purity of your starting materials is a prerequisite for successful synthesis.
Experimental Protocol: HPLC Purity Assessment of Z-Tyr-OtBu H₂O
Objective: To determine the chemical purity of the Z-Tyr-Otbu H₂O raw material using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Z-Tyr-Otbu H₂O sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of Z-Tyr-Otbu H₂O at approximately 1 mg/mL in a 50:50 mixture of ACN and water. Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
HPLC Method: Set up the HPLC system according to the parameters in the table below.
-
Injection and Analysis: Inject 10-20 µL of the sample solution. Monitor the chromatogram at 220 nm or 254 nm.
-
Data Interpretation: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: Comparison of HPLC Purity Analysis Methods
| Parameter | Method A: Rapid Purity Screen | Method B: High-Resolution Analysis |
| Chromatographic Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 220 nm & 254 nm |
| Gradient | 10-90% B over 15 min | 30-70% B over 30 min |
| Primary Use Case | Quick, routine quality control. | Detailed impurity profiling, troubleshooting. |
This table provides representative methods. Specific gradients may need to be optimized for your system and potential impurities.[8]
References
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Sustainability. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]
- Subirós-Funosas, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
-
Ciaffo, G. M., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem. Retrieved from [Link]
-
Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Green Chemistry. Retrieved from [Link]
-
Lopez, J., et al. (2015). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. Retrieved from [Link]
-
Patil, N. A. (2016). Response to "Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis?". ResearchGate. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. bachem.com [bachem.com]
- 3. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fmoc-Tyr(tBu)-OH = 98.0 HPLC 71989-38-3 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Products in Z-Tyr-Otbu Phosphorylation
Topic: Optimization of Z-Tyr-Otbu Phosphorylation via Phosphoramidite Chemistry Target Audience: Synthetic Chemists, Peptide Scientists, and Process Development Engineers Content Type: Technical Troubleshooting Guide & FAQ
Executive Technical Overview
The phosphorylation of N-Cbz-L-Tyrosine tert-butyl ester (Z-Tyr-Otbu) is a critical step in synthesizing phosphorylated amino acid building blocks for solid-phase peptide synthesis (SPPS) and prodrug development. The primary challenge lies in the orthogonality of protecting groups: the tert-butyl ester (Otbu) is acid-labile, while the phosphoramidite coupling requires mild acidic activation.
This guide focuses on the "Global Phosphorylation" strategy using Dibenzyl N,N-diisopropylphosphoramidite , widely regarded as the gold standard for tyrosine due to its high reactivity and mild deprotection conditions (hydrogenolysis).
Critical Quality Attributes (CQAs)
-
Purity: >98% (avoiding H-phosphonate and des-tBu impurities).
-
Integrity: Retention of the Otbu ester and Z-carbamate.
-
Yield: >85% isolated yield.
The Phosphorylation Workflow & Control Points
The following diagram illustrates the reaction pathway and identifies where specific side products are generated.
Figure 1: Mechanistic pathway of Z-Tyr-Otbu phosphorylation highlighting critical control points for impurity generation.
Strategic Reagent Selection
To minimize side products, the choice of reagents must balance reactivity with protecting group stability.
| Component | Recommended Reagent | Technical Rationale |
| Phosphorylating Agent | Dibenzyl N,N-diisopropylphosphoramidite | Why: Higher reactivity than phosphorochloridates; requires no strong base (protecting Z group integrity). Benzyl groups are removable via neutral hydrogenolysis, preserving the Otbu ester [1, 2]. |
| Activator | 1H-Tetrazole (0.45 M in MeCN) | Why: pKa ~4.9. Sufficiently acidic to protonate the diisopropylamine leaving group but too weak to cleave the Otbu ester (requires pKa < 1) [1, 6]. Avoid TFA or strong mineral acids. |
| Oxidant | t-Butyl Hydroperoxide (t-BuOOH) | Why: Anhydrous decane/nonane solution preferred. Aqueous oxidants increase risk of hydrolysis and emulsion. Iodine/Pyridine/Water is a viable alternative but requires careful buffering [1, 7]. |
| Solvent | Dichloromethane (DCM) / Acetonitrile | Why: DCM solubilizes the hydrophobic Z-Tyr-Otbu; Acetonitrile is optimal for tetrazole activity. Must be anhydrous (<50 ppm H2O). |
Troubleshooting Center (FAQ)
Category 1: Acid-Sensitive Side Products (Des-tBu)
Q: I am observing the loss of the tert-butyl ester (Otbu) protecting group. The mass spectrum shows [M-56] peaks. What is happening?
Diagnosis: This is Acidolysis . While 1H-tetrazole is a weak acid, high concentrations or prolonged reaction times can catalyze the cleavage of the acid-sensitive Otbu group, especially if the reaction temperature rises.
Corrective Actions:
-
Check Activator Stoichiometry: Do not exceed 1.5 – 2.0 equivalents of tetrazole relative to the phosphoramidite.
-
Temperature Control: Conduct the coupling step at 0°C and allow it to warm to room temperature only if necessary. The Otbu cleavage rate is significantly higher at >25°C.
-
Quench Protocol: Ensure the reaction mixture is neutralized immediately after oxidation. Wash the organic layer with saturated NaHCO3 to remove residual tetrazole or phosphoric acid byproducts before concentrating [7].
Category 2: Hydrolysis & Oxidation Issues (H-Phosphonates)
Q: My product contains a significant impurity at ~10 ppm in ³¹P NMR (doublet, J_PH ~ 600-700 Hz). What is this?
Diagnosis: This is the H-Phosphonate monoester (Z-Tyr(O-PH(O)OBn)-Otbu). It forms due to:
-
Hydrolysis of the phosphoramidite reagent by moisture before coupling.
-
Incomplete Oxidation of the P(III) intermediate.
Corrective Actions:
-
Moisture Audit: The phosphoramidite reagent is extremely water-sensitive.[1] Ensure all solvents are dried over molecular sieves (3Å or 4Å). Flame-dry glassware under N2/Ar.
-
Reagent Quality: Check the ³¹P NMR of your starting phosphoramidite. It should show a sharp singlet at ~148 ppm. If you see peaks at ~5-10 ppm, the reagent has degraded [6].
-
Oxidation Check: Ensure the oxidation step runs to completion. If using t-BuOOH, extend reaction time to 30-60 mins. If using Iodine, ensure the dark color persists, indicating excess oxidant [1].
Category 3: Purification Challenges
Q: My product decomposes on the silica column. The yield drops significantly after purification.
Diagnosis: Silica gel is slightly acidic (pH ~5-6). This acidity can cleave the Otbu group or hydrolyze the phosphate ester during slow elution.
Corrective Actions:
-
Column Neutralization: Pre-treat the silica gel column with 1% Triethylamine (TEA) in the eluent solvent (e.g., Hexane/EtOAc + 1% TEA). This neutralizes acidic sites [9].
-
Rapid Elution: Do not leave the compound on the column overnight.
-
Alternative: If purity is >90% crude, consider skipping chromatography and proceeding directly to the next step (e.g., hydrogenolysis) if the impurities are non-interfering (like reagent byproducts that wash away).
Step-by-Step Optimized Protocol
Objective: Synthesis of Z-Tyr(PO(OBn)2)-Otbu (1.0 mmol scale).
-
Preparation:
-
Dry Z-Tyr-Otbu (1.0 eq) and 1H-Tetrazole by co-evaporation with anhydrous acetonitrile (x3).
-
Dissolve Z-Tyr-Otbu in dry DCM (5 mL) under Argon.
-
-
Coupling (P(III) Formation):
-
Add Dibenzyl N,N-diisopropylphosphoramidite (1.2 - 1.5 eq) via syringe.
-
Add 1H-Tetrazole (2.0 eq, 0.45M in MeCN) dropwise at 0°C .
-
Stir at 0°C for 30 mins, then RT for 1 hour.
-
Checkpoint: TLC should show consumption of starting material.
-
-
Oxidation (P(V) Formation):
-
Cool mixture to -10°C to 0°C .
-
Add t-Butyl Hydroperoxide (2.0 eq, 5.5M in decane) dropwise.
-
Stir for 30-60 mins.
-
Quench: Add 10% aqueous Na2S2O5 (Sodium Metabisulfite) to destroy excess peroxide [7].
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with sat. NaHCO3 (2x) to remove acids/tetrazole.
-
Wash with Brine (1x).
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification:
-
Flash chromatography on silica gel (pre-washed with 1% Et3N/Hexane).
-
Elute with Hexane/EtOAc gradient.
-
References
-
Perich, J. W. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. Royal Society of Chemistry.
-
Ichikawa, Y., Sim, M. M., & Wong, C. H. (1992). Dibenzyl N,N-Diisopropylphosphoramidite. ResearchGate.
-
Behrendt, R., et al. (2015).[2] New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. PubMed.
-
McGuigan, C., et al. (2010). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. PMC - NIH.
-
Highfine Biotech. Dibenzyl N,N'-diisopropylphosphoramidite Product Guide. Highfine.
-
Entegris. The Art of Phosphitylation: P(III) Reagents. Entegris Technical Review.
-
Thieme Connect. Synthesis of Phosphopeptides: Global Phosphorylation Approach. Thieme.
-
Glen Research. Chemical Phosphorylation Reagent II: Usage and Deprotection. Glen Research.
-
Bannwarth, W., & Trzeciak, A. (1987).[3] A Simple and Effective Chemical Phosphorylation Procedure for Biomolecules. Helvetica Chimica Acta.[3]
Sources
Technical Support Center: Green Solvent Substitution for Z-Tyr(tBu)-OH Coupling
Executive Summary & Core Directive
The Challenge: Standard amide coupling protocols for hydrophobic protected amino acids like Z-Tyr(tBu)-OH (N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine) traditionally rely on DMF (Dimethylformamide) or NMP. However, REACH restrictions and the toxicological burden of these solvents necessitate a shift to "Green" alternatives.
The Solution: This guide validates 2-MeTHF (2-Methyltetrahydrofuran) as the primary drop-in replacement for DMF in Z-Tyr(tBu)-OH couplings. Unlike simple substitution, this requires adjusting coupling reagents to exploit the unique physicochemical properties of 2-MeTHF (e.g., low water miscibility, azeotropic drying).
Key Technical Insight: Z-Tyr(tBu)-OH is highly lipophilic due to the Cbz (Z) and tert-butyl ether protecting groups. While it dissolves readily in DMF, its solubility in green ethers (2-MeTHF, CPME) is often superior to standard polar aprotic solvents, allowing for higher concentration reactions that drive kinetics, compensating for the lower dielectric constant of the solvent.
Solvent Selection Matrix
Decision Framework: Do not simply swap solvents 1:1. Select the solvent based on your downstream work-up requirements.
| Feature | DMF (Standard) | 2-MeTHF (Recommended) | CPME (Alternative) | EtOAc (Limited) |
| Solubility of Z-Tyr(tBu)-OH | High (>1 M) | High (>0.8 M) | Moderate | Moderate |
| Boiling Point | 153°C (High) | 80°C (Optimal) | 106°C | 77°C |
| Water Miscibility | Miscible (Difficult workup) | Limited (14 g/100g ) | Very Low (1.1 g/100g ) | Low |
| Peroxide Risk | None | Low (if stabilized) | Low | None |
| Primary Advantage | Universal solubility | Phase separation (Workup) | Hydrophobicity | Cheap/Available |
| Primary Risk | Reprotoxic (REACH) | Lewis Basicity (check organometallics) | High Viscosity | Slow Kinetics |
Expert Note: 2-MeTHF is preferred over CPME for Z-Tyr(tBu)-OH because its slightly higher polarity better solvates the active ester intermediate, preventing precipitation during activation.
Reaction Workflow & Logic
The following diagram illustrates the decision logic for solvent selection and the optimized workflow for 2-MeTHF coupling.
Caption: Decision tree for migrating Z-Tyr(tBu)-OH coupling to 2-MeTHF, highlighting reagent choices.
Troubleshooting & Optimization (Q&A)
Issue 1: Racemization Control
Q: Tyrosine is prone to racemization. Does 2-MeTHF increase this risk compared to DMF?
A: Generally, no . In fact, 2-MeTHF often lowers racemization rates compared to DMF.
-
Mechanism: Racemization often occurs via the oxazolone mechanism, which is promoted by high polarity solvents (like DMF) that stabilize the charged intermediate. 2-MeTHF has a lower dielectric constant (
) than DMF ( ), destabilizing the racemizing intermediate. -
Recommendation: If chiral purity is critical (>99.5% ee), use DIC/OxymaPure . Studies indicate this combination in 2-MeTHF yields the lowest racemization levels for sensitive couplings (e.g., Z-Phg-Pro-NH2 models).[1][2]
-
Caution: Avoid T3P if the C-terminal residue is extremely sensitive, as T3P can induce slight epimerization (up to 2%) in specific hindered sequences, though it is excellent for standard couplings.
Issue 2: Slow Reaction Kinetics
Q: My reaction finishes in 30 mins in DMF but takes 4 hours in 2-MeTHF. Why?
A: This is a viscosity and polarity issue.
-
Cause: The transition state for amide bond formation is polar. A less polar solvent (2-MeTHF) increases the activation energy slightly.
-
Fix: Increase concentration. Run the reaction at 0.5 M to 1.0 M (relative to Z-Tyr(tBu)-OH). 2-MeTHF allows high concentrations due to the lipophilicity of the Z-group.
-
Reagent Switch: Switch to T3P (50% in 2-MeTHF) . T3P exhibits "super-activation" in low-polarity solvents and often drives conversion to >95% within minutes, outperforming DMF rates.
Issue 3: Phase Separation Problems
Q: During work-up, the layers aren't separating cleanly.
A: This is likely due to the density similarity or emulsion formation.
-
Fix: 2-MeTHF has a density of ~0.85 g/mL.[3][4]
-
Acid Wash: Use 5% citric acid or 0.5 M HCl. This increases the aqueous density.
-
Brine: Always add brine to the aqueous layer to drive phase separation.
-
Temperature: Warm the mixture to 35°C. 2-MeTHF becomes less soluble in water as temperature increases (inverse solubility), sharpening the interface.
-
Standard Operating Procedure (SOP)
Protocol: Z-Tyr(tBu)-OH Coupling using T3P in 2-MeTHF
Scope: Synthesis of dipeptides or amides using Z-Tyr(tBu)-OH. Safety: 2-MeTHF is flammable (Flash point -11°C). Use in a fume hood.
Materials:
-
Z-Tyr(tBu)-OH (1.0 equiv)
-
Amine/Amino Acid Ester (1.1 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w solution in 2-MeTHF (1.5 equiv)
-
Solvent: 2-MeTHF (Anhydrous)
Step-by-Step:
-
Dissolution:
-
Charge a reaction vessel with Z-Tyr(tBu)-OH (1.0 equiv) and the amine component (1.1 equiv).
-
Add 2-MeTHF to achieve a concentration of 0.2 M - 0.5 M .
-
Checkpoint: Ensure the solution is clear. If the amine is a salt (e.g., HCl salt), the suspension will clear upon base addition.
-
-
Activation & Coupling:
-
Cool the mixture to 0–5°C (ice bath).
-
Add DIPEA (3.0 equiv) dropwise.
-
Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Remove ice bath and stir at Room Temperature (20–25°C).
-
-
Monitoring:
-
Monitor by TLC or HPLC at T=30 min.
-
Success Criteria: >95% conversion of Z-Tyr(tBu)-OH.
-
-
Green Work-up (The "Wash" Method):
-
Do NOT evaporate. Add water directly to the reaction mixture (Vol water = 0.5x Vol solvent).
-
Stir vigorously for 5 minutes. Stop and let layers separate.
-
Discard lower aqueous layer (T3P byproducts are water-soluble phosphates).
-
Wash organic layer with:
-
1x Sat. NaHCO3 (removes unreacted acid).
-
1x 0.5 M HCl or 5% Citric Acid (removes unreacted amine).
-
1x Brine.
-
-
-
Isolation:
-
Dry organic layer over MgSO4.
-
Filter and concentrate.
-
Note: 2-MeTHF forms an azeotrope with water (10.6% water, bp 71°C).[3] Evaporation effectively dries the product.
-
References
-
Albericio, F., et al. (2023).[2][5] "Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent." Green Chemistry.
-
Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation."[6] Organic Process Research & Development.
-
Lipshutz, B. H., et al. (2025). "2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis." ResearchGate / PubMed.
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
-
Isidro-Llobet, A., et al. (2019). "Green Solvents in Peptide Synthesis." ACS Sustainable Chemistry & Engineering.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to ¹H NMR Spectrum Analysis of Z-Tyr-Otbu H₂O
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, ensuring the structural integrity and purity of protected amino acids is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-α-Cbz-L-tyrosine-O-t-butyl ester monohydrate (Z-Tyr-Otbu H₂O), a crucial intermediate in solid-phase peptide synthesis. By comparing its spectral features with those of common alternatives and discussing potential impurities, this document serves as a practical reference for accurate compound identification and quality control.
Deciphering the ¹H NMR Spectrum of Z-Tyr-Otbu H₂O
The ¹H NMR spectrum of a molecule provides a detailed fingerprint of its chemical structure, revealing the electronic environment of each proton. For Z-Tyr-Otbu H₂O, the spectrum is a composite of signals from the tyrosine backbone, the benzyloxycarbonyl (Z) protecting group, and the tert-butyl (Otbu) ester. Understanding the expected chemical shifts and coupling patterns of these protons is the first step in a comprehensive analysis.
A detailed breakdown of the expected ¹H NMR signals for Z-Tyr-Otbu H₂O is presented below. These values are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Aromatic (Z group) | 7.25-7.40 | m | - | 5 protons from the phenyl ring of the Cbz group. |
| Aromatic (Tyr) | 6.95-7.10 | d | ~8.5 | 2 protons ortho to the ether linkage. |
| Aromatic (Tyr) | 6.65-6.80 | d | ~8.5 | 2 protons meta to the ether linkage. |
| NH (Amide) | 5.50-5.80 | d | ~8.0 | The amide proton, its shift can be concentration and solvent dependent. |
| CH₂ (Z group) | 5.00-5.20 | s | - | 2 protons of the benzylic CH₂ group. |
| α-CH (Tyr) | 4.30-4.50 | m | - | The chiral alpha-proton of the tyrosine backbone. |
| β-CH₂ (Tyr) | 2.90-3.20 | m | - | The two diastereotopic beta-protons of the tyrosine side chain. |
| H₂O | Variable | s | - | The signal for the water of hydration can appear over a wide range and may be broad. |
| t-Butyl (Otbu) | 1.35-1.45 | s | - | 9 protons from the tert-butyl ester group. |
Causality Behind Expected Chemical Shifts:
-
Aromatic Protons: The protons on the phenyl ring of the Z-group typically resonate in the 7.25-7.40 ppm region. The aromatic protons of the tyrosine ring are split into two distinct doublets due to the para-substitution. The protons ortho to the electron-donating tert-butoxy group are shielded and appear at a higher field (6.65-6.80 ppm) compared to the protons meta to it (6.95-7.10 ppm).
-
Amide Proton: The amide proton's chemical shift is sensitive to hydrogen bonding and can vary with solvent and concentration. Its coupling to the α-CH results in a doublet.
-
Benzylic and Alpha Protons: The benzylic protons of the Z-group are deshielded by the adjacent phenyl ring and oxygen, appearing as a singlet around 5.00-5.20 ppm. The α-proton of the tyrosine backbone is coupled to both the amide proton and the β-protons, resulting in a multiplet.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl ester group give rise to a sharp singlet at a high field (1.35-1.45 ppm) due to their shielded environment.
Comparative Analysis: Z-Tyr-Otbu H₂O vs. Alternative Protected Tyrosine Derivatives
In peptide synthesis, various protecting group strategies are employed. To highlight the unique spectral features of Z-Tyr-Otbu H₂O, we will compare its expected ¹H NMR spectrum with those of two common alternatives: Boc-Tyr(tBu)-OH and Fmoc-Tyr(tBu)-OH.
1. Boc-Tyr(tBu)-OH (N-α-tert-Butoxycarbonyl-O-tert-butyl-L-tyrosine):
This derivative utilizes the acid-labile Boc group for N-terminal protection.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Key Differences from Z-Tyr-Otbu H₂O |
| Aromatic (Tyr) | 6.90-7.05 (d), 6.80-6.95 (d) | Similar to Z-Tyr-Otbu H₂O. |
| NH (Amide) | ~5.00 (d) | Generally appears at a slightly higher field than the Z-protected amide. |
| α-CH (Tyr) | 4.20-4.40 (m) | Similar to Z-Tyr-Otbu H₂O. |
| β-CH₂ (Tyr) | 2.80-3.10 (m) | Similar to Z-Tyr-Otbu H₂O. |
| t-Butyl (Boc) | ~1.40 (s) | A large singlet for the 9 protons of the Boc group. |
| t-Butyl (OtBu) | ~1.30 (s) | A distinct singlet for the 9 protons of the tert-butyl ether. |
The most significant difference is the absence of the Z-group signals (aromatic multiplet and benzylic singlet) and the presence of a large singlet for the Boc group's nine protons around 1.40 ppm.
2. Fmoc-Tyr(tBu)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine):
The base-labile Fmoc group is another widely used N-terminal protecting group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Key Differences from Z-Tyr-Otbu H₂O |
| Aromatic (Fmoc) | 7.20-7.80 (m) | A complex multiplet pattern for the eight protons of the fluorenyl group, appearing further downfield than the Z-group protons. |
| Aromatic (Tyr) | 6.80-7.10 (m) | Similar to Z-Tyr-Otbu H₂O. |
| NH (Amide) | ~5.80 (d) | Similar to Z-Tyr-Otbu H₂O. |
| CH, CH₂ (Fmoc) | 4.10-4.50 (m) | A set of multiplets for the CH and CH₂ protons of the fluorenylmethoxycarbonyl group. |
| α-CH (Tyr) | 4.30-4.50 (m) | Overlaps with the Fmoc signals. |
| β-CH₂ (Tyr) | 2.90-3.20 (m) | Similar to Z-Tyr-Otbu H₂O. |
| t-Butyl (OtBu) | ~1.30 (s) | Similar to Z-Tyr-Otbu H₂O. |
The distinguishing features of Fmoc-Tyr(tBu)-OH are the complex and downfield aromatic signals of the fluorenyl group and the characteristic multiplets for its aliphatic protons, which often overlap with the α-CH of the amino acid.
Workflow for ¹H NMR Analysis
Figure 1. A streamlined workflow for the ¹H NMR analysis of Z-Tyr-Otbu H₂O.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Objective: To obtain a high-resolution ¹H NMR spectrum of Z-Tyr-Otbu H₂O for structural verification and purity assessment.
Materials:
-
Z-Tyr-Otbu H₂O sample
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette and tips
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the Z-Tyr-Otbu H₂O sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[1] For protected amino acids, ensuring complete dissolution is key to obtaining sharp NMR signals.
-
If necessary, gently vortex the vial to aid dissolution.
-
Transfer the clear solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay). For a standard ¹H NMR spectrum, 16 to 64 scans are typically sufficient.
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the chemical shift of a known standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and coupling constants of the signals.
-
Identification of Potential Impurities
During the synthesis and storage of Z-Tyr-Otbu H₂O, several impurities may arise. ¹H NMR spectroscopy is a powerful tool for their detection and characterization.
Figure 2. Common impurities that may be observed in Z-Tyr-Otbu H₂O samples.
Common Impurities and their ¹H NMR Signatures:
-
Starting Materials: Residual L-tyrosine or reagents from the protection steps can be present.
-
Deprotection Products:
-
Loss of the Z-group (H-Tyr-Otbu): The characteristic signals for the Z-group (aromatic multiplet and benzylic singlet) will be absent. A new set of signals for the free amine will appear.
-
Loss of the Otbu-group (Z-Tyr-OH): The sharp singlet for the tert-butyl group will be absent. The chemical shifts of the adjacent protons may also be affected.[2]
-
-
Side-products from Synthesis:
-
Dipeptide Formation (e.g., Z-Tyr-Tyr-Otbu): The spectrum will become more complex with additional sets of amino acid proton signals.
-
Racemization: The presence of the D-enantiomer (Z-D-Tyr-Otbu) can sometimes be detected by chiral NMR spectroscopy or by the appearance of small satellite peaks for the chiral centers in a high-resolution spectrum.
-
-
Solvent Residues: Signals from solvents used during synthesis and purification (e.g., ethyl acetate, dichloromethane, methanol) may be present.
Conclusion
The ¹H NMR spectrum is an indispensable tool for the structural elucidation and purity assessment of Z-Tyr-Otbu H₂O. A thorough understanding of the expected chemical shifts and coupling patterns, coupled with a comparative analysis against alternative protected tyrosine derivatives, allows for unambiguous compound identification. Furthermore, the ability to detect and identify potential impurities is crucial for ensuring the quality and reliability of this key synthetic intermediate in drug discovery and development. By following the outlined experimental protocols and analytical strategies, researchers can confidently utilize ¹H NMR spectroscopy to validate the integrity of their materials.
References
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
-
Szilágyi, L., & Gunda, T. E. (1987). Assignments of the 1H- and 13C-n.m.r. spectra of tobramycin at low and high pH. Carbohydrate Research, 163(2), 203-210. [Link]
-
Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]
-
Aapptec. (n.d.). Z-Tyr-OtBu H2O [16881-33-7]. Retrieved from [Link]
- Google Patents. (n.d.). CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine.
-
NMR-Bio. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-L-Tyr(tBu)-OH. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]
-
Aapptec. (n.d.). Boc-Tyr(tBu)-OH [47375-34-8]. Retrieved from [Link]
-
PubMed. (1977). Complete tyrosine assignments in the high field 1H nuclear magnetic resonance spectrum of the bovine pancreatic trypsin inhibitor. Retrieved from [Link]
-
ACS Publications. (2021, January 13). NMR-Based Methods for Protein Analysis. Retrieved from [Link]
-
PubChem. (n.d.). Boc-Tyr-OtBu. Retrieved from [Link]
-
PubMed Central. (2014, July 25). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Retrieved from [Link]
-
Aapptec. (n.d.). Fmoc-Tyr(tBu)-OH; CAS 71989-38-3. Retrieved from [Link]
Sources
A Comparative Guide to the Optical Rotation of Z-L-Tyrosine Tert-Butyl Ester and its Alternatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis and drug development, the stereochemical purity of amino acid derivatives is paramount. Optical rotation measurement stands as a fundamental technique for characterizing these chiral building blocks. This guide provides an in-depth comparison of the optical rotation values of Z-L-Tyrosine tert-butyl ester and its commonly used alternatives, supported by experimental data and a detailed protocol for accurate measurement. Our focus is to equip researchers with the necessary information to make informed decisions in the selection and quality control of protected amino acid derivatives.
The Significance of Optical Rotation in Chiral Integrity
Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light. The magnitude and direction of this rotation are distinct for each enantiomer, making it an indispensable tool for verifying the stereochemical identity and purity of starting materials in peptide synthesis. The specific rotation, [α], is a standardized measure of this property and is influenced by the molecule's structure, solvent, concentration, temperature, and the wavelength of the light source. Even subtle changes to the protecting groups on an amino acid can significantly alter its specific rotation, providing a sensitive probe of its chemical environment.
Comparative Analysis of Optical Rotation Values
The selection of an N-terminal protecting group for L-Tyrosine tert-butyl ester is a critical decision in peptide synthesis strategy, influencing both the reaction conditions and the physicochemical properties of the intermediate. Here, we compare the reported specific rotation values for Z-L-Tyrosine tert-butyl ester and its common alternatives, the Fmoc- and Boc-protected analogues.
| Compound Name | Protecting Group (N-terminus) | Specific Rotation ([α]) | Experimental Conditions |
| Z-L-Tyrosine tert-butyl ester | Carbobenzyloxy (Z) | -18.9° | Not explicitly stated in the source[1] |
| Fmoc-L-Tyrosine(tBu)-OH | 9-Fluorenylmethoxycarbonyl (Fmoc) | -29 ± 2° (at 20°C, D-line) | c = 1% in Dimethylformamide (DMF) |
| Boc-L-Tyrosine(tBu)-OH | tert-Butoxycarbonyl (Boc) | -15 ± 2° (at 20°C, D-line) | c = 1 in Dimethylformamide (DMF)[2] |
| Fmoc-L-Tyrosine tert-butyl ester | 9-Fluorenylmethoxycarbonyl (Fmoc) | -9 ± 2° (at 20°C, D-line) | c = 1 in Dimethylformamide (DMF)[3] |
Analysis of the Data:
The data reveals a distinct trend in how different N-terminal protecting groups impact the specific rotation of L-Tyrosine tert-butyl ester derivatives. The bulky and aromatic Fmoc group in Fmoc-L-Tyrosine(tBu)-OH leads to the most negative specific rotation in this comparison. In contrast, the smaller Boc group in Boc-L-Tyrosine(tBu)-OH results in a less negative value.
Interestingly, the specific rotation of Fmoc-L-Tyrosine tert-butyl ester is significantly less negative than that of Fmoc-L-Tyrosine(tBu)-OH. This highlights that modifications to other parts of the molecule, in this case, the presence of a free carboxylic acid versus a tert-butyl ester, can also have a substantial effect on the overall optical rotation.
The value for Z-L-Tyrosine tert-butyl ester, while useful as a reference, should be treated with caution due to the lack of specified experimental conditions in the available source. Factors such as solvent and concentration can dramatically influence the measured rotation. For rigorous quality control, it is imperative to measure the optical rotation under well-defined and consistent conditions.
Experimental Protocol for Optical Rotation Measurement
This protocol outlines a standardized procedure for determining the specific rotation of an amino acid derivative, ensuring reproducibility and accuracy. This method is based on general principles outlined in various pharmacopoeias and scientific guides.[4][5]
Instrumentation:
-
A calibrated polarimeter with a sodium D-line (589 nm) light source.
-
Thermostatically controlled sample cell (typically 1 decimeter in length).
-
Analytical balance.
-
Volumetric flasks and pipettes.
Procedure:
-
Instrument Calibration: Ensure the polarimeter is calibrated according to the manufacturer's instructions. Determine the zero point of the instrument by taking a reading with the sample cell filled with the solvent to be used.[5]
-
Sample Preparation:
-
Accurately weigh the specified amount of the amino acid derivative.
-
Quantitatively transfer the sample to a volumetric flask.
-
Dissolve the sample in the specified solvent (e.g., DMF, ethanol) and dilute to the mark to achieve the desired concentration (e.g., c = 1 g/100 mL).
-
Ensure the solution is homogeneous and free of any undissolved particles.
-
-
Measurement:
-
Rinse the sample cell with a small amount of the prepared solution before filling it completely, ensuring no air bubbles are present.
-
Place the filled sample cell in the thermostatically controlled chamber of the polarimeter, set to the specified temperature (e.g., 20°C or 25°C).[6]
-
Allow the solution to equilibrate to the set temperature.
-
Take multiple readings of the observed rotation (α) and calculate the average.
-
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:
[α]Tλ = (100 × α) / (l × c)
Where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/100 mL.
-
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is critical as it can influence the conformation of the chiral molecule and thus its interaction with polarized light. Using the same solvent across all comparative measurements is essential for meaningful results.
-
Concentration: The observed rotation is directly proportional to the concentration. Precise weighing and dilution are crucial for accuracy.
-
Temperature Control: Optical rotation is temperature-dependent. Maintaining a constant temperature ensures the reproducibility of the measurement.[6]
-
Wavelength: The sodium D-line is a standard and widely used wavelength for optical rotation measurements, allowing for better comparability of data across different laboratories.
Workflow for Optical Rotation Measurement
The following diagram illustrates the key steps in determining the specific rotation of a chiral compound.
Sources
- 1. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]
- 2. Boc-Tyr-OtBu | C18H27NO5 | CID 15512828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Optical Rotation / Specific Optical Rotation (SOR) Procedure [pharmabeginners.com]
- 5. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]
- 6. rudolphresearch.com [rudolphresearch.com]
A Senior Scientist's Guide to TLC Visualization of Z-Tyr-Otbu Intermediates in Peptide Synthesis
In the intricate world of peptide synthesis, the ability to accurately monitor the progress of reactions is paramount to success. For researchers working with N-terminally protected amino acids like Z-Tyr-Otbu (N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine), Thin-Layer Chromatography (TLC) serves as an indispensable, rapid, and cost-effective analytical tool. The choice of visualization method is critical, as the protected functional groups in Z-Tyr-Otbu dictate its reactivity with different staining reagents. This guide provides an in-depth comparison of various TLC visualization techniques, offering experimental protocols and insights to aid in the seamless monitoring of reactions involving this key intermediate.
The Central Role of TLC in Monitoring Z-Tyr-Otbu Reactions
Z-Tyr-Otbu is a common building block in solid-phase and solution-phase peptide synthesis. Its structure incorporates a benzyloxycarbonyl (Z) group protecting the amine, a tert-butyl (Otbu) group protecting the phenolic hydroxyl of the tyrosine side chain, and a free carboxylic acid. When this molecule undergoes a coupling reaction, for instance, the carboxylic acid is activated and reacts with an amine, leading to the formation of a peptide bond. Alternatively, deprotection steps might involve the removal of the Z or Otbu groups. TLC allows for the real-time tracking of the consumption of starting materials and the formation of products, providing crucial information for reaction optimization.[1]
A Comparative Analysis of TLC Visualization Methods for Z-Tyr-Otbu
The selection of an appropriate visualization method hinges on the chemical functionalities present in the molecules of interest on the TLC plate. For Z-Tyr-Otbu and its reaction intermediates, a multi-faceted approach, often combining non-destructive and destructive techniques, yields the most comprehensive results.
UV Shadowing: The First Line of Non-Destructive Analysis
Given the presence of the aromatic rings in both the tyrosine side chain and the benzyloxycarbonyl protecting group, UV shadowing is the most straightforward and non-destructive initial visualization method.[2][3] Commercially available TLC plates are often impregnated with a fluorescent indicator that glows under short-wave UV light (254 nm).[2][4] Compounds that absorb UV light at this wavelength will quench the fluorescence and appear as dark spots against a bright green background.[2][4][5]
Expert Insight: UV shadowing is an excellent technique for quickly assessing the presence of Z-Tyr-Otbu and other UV-active species on the TLC plate.[2][5] It is particularly useful for monitoring the disappearance of the starting material. However, its limitation lies in its inability to differentiate between various UV-active compounds if they have similar retention factors (Rf values). Furthermore, compounds lacking a chromophore will not be visible.[2][4]
Experimental Protocol: UV Shadowing
-
After developing the TLC plate, allow the solvent to fully evaporate in a fume hood.
-
Place the TLC plate under a short-wave UV lamp (254 nm) in a dark environment.[5]
-
Observe the dark spots against the fluorescent green background.
-
With a pencil, lightly circle the spots, as they will disappear once the UV light is removed.[5]
Caption: Workflow for UV Visualization of a TLC Plate.
Chemical Stains: Unveiling the Chemical Nature of Spots
Following non-destructive UV analysis, the application of chemical stains can provide more specific information about the functional groups present in the separated compounds. This is a destructive method, meaning the compounds on the plate are chemically altered and cannot be recovered.[4][5]
The potassium permanganate (KMnO4) stain is a versatile visualization agent that reacts with compounds susceptible to oxidation.[6] This includes a wide range of functional groups such as alkenes, alkynes, alcohols, aldehydes, and phenols.[2][6] The permanganate ion (MnO4-), which is purple, is reduced to manganese dioxide (MnO2), a brown-yellow precipitate, in the presence of an oxidizable compound.[6] This results in the appearance of yellow-brown spots on a purple or pink background.[6]
Applicability to Z-Tyr-Otbu: The tyrosine side chain, even with the protected hydroxyl group, and the benzylic position of the Z-group are potentially oxidizable under the harsh conditions of the permanganate stain. This makes the stain effective for visualizing Z-Tyr-Otbu itself. It is particularly useful for detecting the successful removal of the Z-group, as the resulting free amine is also readily oxidized.
Experimental Protocol: Potassium Permanganate Stain
-
Preparation of the Staining Solution: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[3][7] This solution has a shelf life of approximately 3 months.[3]
-
Staining: After UV visualization, briefly dip the dried TLC plate into the permanganate solution using forceps.[5][6]
-
Wiping and Heating: Immediately remove the plate and wipe the excess stain from the back with a paper towel.[5][6] Gently warm the plate with a heat gun until yellow-brown spots appear against a pink/purple background.[5][6] Avoid overheating, as this can cause the entire plate to turn brown.[6]
Caption: Simplified Mechanism of Potassium Permanganate Stain.
Ninhydrin is a highly specific reagent for detecting primary and secondary amines, with which it reacts to form a deep purple-colored product known as Ruhemann's purple.[8] This makes it an invaluable tool for tracking the deprotection of the N-terminal Z-group in peptide synthesis.
Applicability to Z-Tyr-Otbu: Z-Tyr-Otbu itself, having its primary amine protected by the Z-group, will not give a positive ninhydrin test. However, if the reaction being monitored is the removal of the Z-group, the appearance of a purple spot corresponding to the deprotected amino acid (Tyr-Otbu) will be a clear indicator of a successful reaction.
Experimental Protocol: Ninhydrin Stain
-
Preparation of the Staining Solution: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[9]
-
Staining: Dip the dried TLC plate into the ninhydrin solution.
-
Development: Allow the solvent to evaporate and then gently heat the plate with a heat gun or in an oven at approximately 110-120°C for a few minutes until colored spots appear.[8][10][11] Primary amines typically yield purple spots, while secondary amines may produce yellow-orange spots.[6]
A solution of vanillin in acidic ethanol is a versatile stain that can produce a range of colors for different functional groups, particularly aldehydes, ketones, and alcohols.[2] While not as specific as ninhydrin, the differential coloration can sometimes aid in distinguishing between different compounds on the TLC plate.
Applicability to Z-Tyr-Otbu: The phenolic nature of the tyrosine moiety, even when protected, can react with the vanillin stain upon heating to produce a colored spot. The exact color can be compound-specific and should be empirically determined.
Experimental Protocol: Vanillin Stain
-
Preparation of the Staining Solution: Prepare a solution of 15 g of vanillin in 250 mL of ethanol and add 2.5 mL of concentrated sulfuric acid.[7]
-
Staining and Development: Dip the TLC plate in the vanillin solution and then heat it with a heat gun until colored spots develop.[11]
Performance Comparison of Visualization Methods
| Visualization Method | Principle | Target Functionality in Z-Tyr-Otbu Context | Advantages | Disadvantages |
| UV Shadowing | UV absorbance by chromophores | Aromatic rings (Tyr, Z-group) | Non-destructive, quick, easy[2][5] | Not all compounds are UV-active, poor differentiation of compounds with similar Rf values[2][4] |
| Potassium Permanganate | Oxidation of functional groups | Tyrosine side chain, Z-group, free amines | Broad applicability, highly sensitive to oxidizable groups[6] | Destructive, can over-stain if not heated carefully[6] |
| Ninhydrin | Reaction with primary/secondary amines | Free amino group (after Z-deprotection) | Highly specific for amines, clear color change[6][8] | Does not stain the N-protected Z-Tyr-Otbu[6] |
| Vanillin | Acid-catalyzed reaction with various functional groups | Phenolic group (Tyr) and other functionalities | Can produce a range of colors for different compounds | Less specific than ninhydrin, requires heating[11] |
Conclusion: A Strategic Approach to Visualization
For the effective TLC monitoring of reactions involving Z-Tyr-Otbu, a sequential visualization strategy is recommended.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. TLC Visualization Methods - Labster [theory.labster.com]
- 5. m.youtube.com [m.youtube.com]
- 6. TLC stains [reachdevices.com]
- 7. sarponggroup.com [sarponggroup.com]
- 8. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 9. Magic Formulas [chem.rochester.edu]
- 10. epfl.ch [epfl.ch]
- 11. scs.illinois.edu [scs.illinois.edu]
Quality Control Parameters for Z-Tyr-OtBu: A Comparative Technical Guide
Topic: Quality Control Parameters for Z-Tyr-OtBu Raw Material Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary & Molecule Definition
Z-Tyr-OtBu (N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester) is a specialized amino acid derivative used primarily in solution-phase peptide synthesis and the production of modified tyrosine analogues (e.g., phosphotyrosine, O-alkylated tyrosine).[1][2]
Unlike the more common solid-phase building block Z-Tyr(tBu)-OH (where the side chain is protected), Z-Tyr-OtBu features a protected C-terminus (tert-butyl ester) and a free phenolic hydroxyl group .[1][2] This structural distinction is critical: it allows for selective modification of the tyrosine side chain while the N- and C-termini remain orthogonally protected.[1][2]
-
Chemical Name: N-Benzyloxycarbonyl-L-tyrosine tert-butyl ester[1][2]
-
CAS Number: 16881-33-7 (often supplied as monohydrate)[1][2][3]
-
Formula: C₂₁H₂₅NO₅ (Monohydrate: C₂₁H₂₅NO₅[2]·H₂O)
This guide objectively compares Z-Tyr-OtBu against alternative protected tyrosines and outlines a rigorous Quality Control (QC) framework to ensure its suitability for GMP and research applications.[1][2]
Comparative Analysis: Why Choose Z-Tyr-OtBu?
In complex peptide synthesis, the choice of starting material dictates the synthetic strategy. The table below compares Z-Tyr-OtBu with its primary functional alternatives.
Table 1: Comparative Performance of Tyrosine Building Blocks
| Feature | Z-Tyr-OtBu (Subject) | Z-Tyr-OMe (Alternative 1) | Fmoc-Tyr(tBu)-OH (Alternative 2) |
| Primary Utility | Solution-phase synthesis; Side-chain modification (Phosphorylation/Alkylation).[1][2] | Solution-phase synthesis; Low-cost intermediate.[1][2] | Solid-Phase Peptide Synthesis (SPPS).[1][2] |
| C-Term Protection | tert-Butyl Ester (OtBu) | Methyl Ester (OMe) | Free Carboxyl (-OH) |
| Deprotection Condition | Acid labile (TFA/DCM).[2] Mild. | Base labile (LiOH/NaOH) or Hydrazine.[2] | Not applicable (Carboxyl is free).[2] |
| Orthogonality | Excellent. Z (H₂/Pd) and OtBu (Acid) are fully orthogonal.[2] | Moderate. Base hydrolysis can cause racemization or aspartimide formation in peptides.[1][2] | N/A (Used for coupling, not as a C-term block). |
| Side Chain Status | Free Phenol (-OH) | Free Phenol (-OH) | Protected Ether (-OtBu) |
| Key Risk | Hydrolysis to Z-Tyr-OH during storage if wet.[2] | Saponification is slow; risk of racemization.[1][2] | Side chain is blocked; cannot be modified. |
Strategic Insight: Z-Tyr-OtBu is superior to Z-Tyr-OMe when the peptide sequence contains base-sensitive residues (e.g., Asp, Asn) because the C-terminal OtBu group can be removed with acid (TFA), avoiding the harsh basic conditions required to remove a methyl ester.[2]
Critical Quality Control Parameters
To ensure the "self-validating" nature of the raw material, the following QC parameters must be controlled. The presence of specific impurities (like Z-Tyr-OH) directly correlates to the efficiency of the subsequent coupling or modification steps.[1][2]
Table 2: Recommended Specification Sheet for Z-Tyr-OtBu
| Parameter | Acceptance Criteria | Criticality & Rationale |
| Appearance | White to off-white crystalline powder | High. Yellowing indicates oxidation of the free phenol.[1][2] |
| Identification | 1H-NMR, MS, IR conform to structure | High. Must confirm Z-group (phenyl protons) and tBu (singlet ~1.4 ppm). |
| Purity (HPLC) | ≥ 98.0% | High. Low purity leads to difficult purification of final peptide.[2] |
| Impurity: Z-Tyr-OH | ≤ 0.5% | Critical. Hydrolysis product.[1][2] Acts as a chain terminator or competes in coupling if carboxyl is activated.[1][2] |
| Impurity: Z-Tyr(tBu)-OtBu | ≤ 0.3% | Medium. Over-alkylation byproduct (side chain ether).[2] Inert to modification reagents.[1][2] |
| Chiral Purity | ≥ 99.5% L-Isomer | Critical. Stereochemistry is set. <0.5% D-isomer is required to prevent diastereomer formation.[1][2] |
| Water Content (KF) | 4.0% – 6.0% (if Monohydrate) | High. Anhydrous material is hygroscopic.[2] Monohydrate is stable but stoichiometry must be known for precise weighing.[1][2] |
| Specific Rotation | Medium. Identity check. Must match established reference standard. |
Experimental Protocols & Methodologies
Protocol A: Reversed-Phase HPLC for Purity & Impurity Profiling
This method separates the hydrophobic ester (Z-Tyr-OtBu) from the more polar hydrolysis product (Z-Tyr-OH).[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Temperature: 25°C.
-
Detection: UV at 214 nm (amide bond) and 280 nm (aromatic ring).[2]
-
Gradient:
-
0 min: 20% B
-
20 min: 80% B (Linear gradient)[2]
-
25 min: 80% B
-
26 min: 20% B
-
-
System Suitability: Resolution (Rs) between Z-Tyr-OH (RT ~8 min) and Z-Tyr-OtBu (RT ~14 min) must be > 2.0.
Protocol B: Chiral HPLC for Enantiomeric Purity
Since esterification can induce racemization, direct chiral analysis is mandatory.
-
Column: Chiralpak IA or IC (Amylose-based immobilized phase).[1][2]
-
Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]
-
Expected Result: The D-isomer (impurity) typically elutes before the L-isomer (major peak).[2] Calculate % ee = (Area L - Area D) / (Area L + Area D) * 100.[2]
Visualizing the Synthesis & Impurity Logic
The following diagram illustrates the synthesis pathway of Z-Tyr-OtBu and the origin of critical impurities tracked in the QC process.
Figure 1: Synthesis pathway showing the origin of critical impurities (Side-chain alkylation, Hydrolysis, Racemization) and their respective QC detection methods.
Storage and Stability Guidelines
To maintain the defined QC parameters, Z-Tyr-OtBu requires specific handling:
-
Hygroscopicity: The product is often a monohydrate.[1][2] Store in a tightly sealed container with desiccant.
-
Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow hydrolysis of the ester.[1][2]
References
-
ChemicalBook. (2025).[2] Z-Tyr-OtBu H2O Product Specifications and Properties. Retrieved from [2]
-
MedChemExpress. (2024).[1][2] Z-Tyr-OtBu: Technical Data and Solubility Information. Retrieved from
-
Sigma-Aldrich. (2024).[1][2][5][6] Analytical Standards for Protected Amino Acids: Z-Tyr-OH and Derivatives. Retrieved from [2]
-
PubChem. (2024).[1][2] Compound Summary: Z-Tyr-OtBu (CAS 16881-33-7).[1][2][3][7] National Library of Medicine.[1][2] Retrieved from [2]
-
BOC Sciences. (2024).[1][2] Z-Tyr-OtBu Raw Material Specifications. Retrieved from [2]
Sources
- 1. | Next Peptide [nextpeptide.com]
- 2. O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine | C21H25NO5 | CID 978520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chemscene.com [chemscene.com]
- 5. Boc-Tyr(tBu)-OH Novabiochem 47375-34-8 [sigmaaldrich.com]
- 6. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]
- 7. peptide.com [peptide.com]
Safety Operating Guide
Z-Tyr-Otbu H2O proper disposal procedures
Topic: Z-Tyr-Otbu
Executive Summary: Beyond the SDS
As researchers, we often view Z-Tyr-Otbu
This guide moves beyond the generic "dispose of in accordance with local regulations" found in Safety Data Sheets (SDS). It provides a mechanistic rationale and operational protocols for disposing of this reagent, whether as a pure expired solid or as part of a complex peptide synthesis waste stream.[3]
Chemical Profile & Hazard Identification
Before disposal, you must correctly characterize the waste.[3] Z-Tyr-Otbu
Table 1: Technical Specifications for Waste Characterization
| Parameter | Specification | Operational Implication |
| Chemical Name | Z-Tyr-Otbu | Nitrogen/Oxygen-rich organic waste.[1][3][4] |
| CAS Number | 16881-33-7 | Use this for waste manifesting/labeling.[1][2][3] |
| Physical State | White Crystalline Powder | Dust generation is the primary exposure risk during transfer.[2][3] |
| Solubility | Low in water; High in organic solvents (EtOAc, DMF) | Do not attempt drain disposal.[2][3] It will precipitate and clog plumbing.[1] |
| Hazard Class | Irritant (Xi) | H315 (Skin), H319 (Eye), H335 (Resp).[1][2][3] |
| Flash Point | N/A (Solid) | Combustible but not Flammable (unless wet with solvent).[1][2][3] |
| RCRA Status | Non-Regulated (unless contaminated) | Not P-listed or U-listed.[1][2][3] |
Pre-Disposal Assessment: The "State of Matter" Check[3]
Effective disposal relies on the state of the material.[3] You must categorize the waste into one of three streams.
Scenario A: Pure Solid Reagent (Expired or Surplus)[1]
-
Condition: The material is in its original bottle or a secondary container, unmixed with other chemicals.
-
Why: The aromatic rings in the Z-group and Tyrosine side chain are stable.[1] Landfilling can lead to leaching.[1] Incineration at >850°C ensures complete oxidation to CO
, H O, and N .
Scenario B: Reaction Mixture (Liquid Waste)
-
Condition: The reagent is dissolved in solvents (e.g., DMF, DCM, Methanol) during coupling or deprotection steps.
-
Why: The disposal path is dictated by the solvent, not the amino acid.[3] The Z-Tyr-Otbu is a solute contaminant in a hazardous solvent stream.[1][2]
Scenario C: Contaminated Debris
-
Condition: Weighing boats, spatulas, gloves, and paper towels.[2]
-
Mechanism: Hazardous Solid Waste (Lab Trash).[1]
Detailed Disposal Protocols
Protocol 1: Solid Waste (Pure Substance)
-
Consolidation: Do not bulk unused powder into large drums unless authorized. Keep it in the original container if possible to maintain label integrity.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the container into a clear, sealable bag (e.g., Ziploc) to contain any potential dust leakage.
-
Disposal Stream: Place in the "Solid Organic / Lab Pack" drum.
-
Note: Ensure the drum is destined for incineration (Fuel Blending), not landfill.
-
Protocol 2: Liquid Waste (Reaction Mixtures)
This is the most common error point. The presence of Z-Tyr-Otbu does not change the waste code of the solvent, but it does confirm the stream is "Chemical Waste."[1][3]
-
If dissolved in DCM (Dichloromethane):
-
If dissolved in DMF (Dimethylformamide) or Methanol:
-
Stream: Non-Halogenated Organic Waste .[1]
-
RCRA Code: D001 (Ignitable) if Methanol; F003 (Spent non-halogenated solvents) if applicable.[1]
-
Action: Pour into the non-halogenated carboy.
-
Critical Caution: Do not mix with oxidizers (e.g., peroxides) as the organic load (Tyr derivative) can act as fuel.[1]
-
Protocol 3: Emergency Spill Cleanup
If Z-Tyr-Otbu powder is spilled on the bench or floor:
-
PPE: Don nitrile gloves, lab coat, and safety glasses.[3] If the spill is large (>50g), use a dust mask (N95).[1]
-
Containment: Do not dry sweep vigorously (creates dust).[1]
-
Removal:
-
Cleaning: Wipe the surface with ethanol to solubilize residual lipophilic powder, then wash with soap and water.[3]
-
Disposal: Label the jar as "Debris contaminated with Z-Tyr-Otbu" and process as Solid Organic Waste.
Visual Decision Logic (Workflow)
The following diagram illustrates the decision matrix for disposing of Z-Tyr-Otbu based on its physical state and contamination status.
Figure 1: Decision tree for Z-Tyr-Otbu waste classification. Blue nodes indicate start, yellow indicates categorization, and green/black indicates final action.[2][3]
Regulatory Compliance (RCRA & Global)
While Z-Tyr-Otbu itself is not a "Listed Waste" (it does not appear on the EPA P-list or U-list), it is regulated under the "Cradle-to-Grave" principle.[1][2]
-
US EPA (RCRA):
-
Characteristic Waste: If the reagent is dry, it is generally non-hazardous waste unless it exhibits characteristics of ignitability, corrosivity, or reactivity (unlikely for this stable solid).
-
Mixture Rule: Once mixed with a listed solvent (like DCM), the entire volume assumes the hazardous code of the solvent.[3]
-
-
EU Waste Framework Directive:
-
EWC Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Why This Matters: Improperly classifying a protected amino acid as "General Trash" can result in regulatory fines if an audit reveals chemical residues in municipal waste streams.[1] Always err on the side of classifying it as Chemical Waste .[3]
References
-
U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][4] [Link]
-
National Institutes of Health (NIH). (2023).[1] PubChem Compound Summary for CID 978520: Z-Tyr(tBu)-OH.[1] PubChem.[1][4] [Link][1]
-
American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS.org.[1] [Link][1]
Sources
- 1. O-(1,1-Dimethylethyl)-N-((phenylmethoxy)carbonyl)-L-tyrosine | C21H25NO5 | CID 978520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. Z-Tyr(tbu)-ome | C22H27NO5 | CID 7019804 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
